molecular formula C12H10N2O4S B1361544 N-(4-Nitrophenyl)benzenesulfonamide CAS No. 1829-81-8

N-(4-Nitrophenyl)benzenesulfonamide

Katalognummer: B1361544
CAS-Nummer: 1829-81-8
Molekulargewicht: 278.29 g/mol
InChI-Schlüssel: SWSJPCDGJYPPCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Nitrophenyl)benzenesulfonamide (CAS Registry Number: 1829-81-8) is an organic compound with the molecular formula C12H10N2O4S and a molecular weight of 278.284 g/mol . This chemical serves as a valuable building block and reference standard in medicinal chemistry and drug discovery research. It is part of a class of benzenesulfonamide compounds that have been identified as promising scaffolds for the development of kinase inhibitors and antiviral agents . In particular, benzenesulfonamide derivatives have been explored for their interaction with the HIV-1 Capsid (CA) protein, a pivotal target for the development of novel antivirals . Structural modifications of the benzenesulfonamide moiety, as seen in phenylalanine-derived inhibitors, can lead to compounds with significantly improved anti-HIV-1 potency and metabolic stability compared to initial leads like PF-74 . Beyond virology, benzenesulfonamide analogs are also investigated for their potential in cancer research, showing promising inhibitory activities against receptor tyrosine kinases such as TrkA, which is a potential target in glioblastoma (GBM) treatment . The compound's structure allows for further synthetic manipulation, making it a versatile intermediate for generating diverse chemical libraries . Researchers utilize this compound to study structure-activity relationships (SAR) and to develop new candidates with optimized pharmacological profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-14(16)11-8-6-10(7-9-11)13-19(17,18)12-4-2-1-3-5-12/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSJPCDGJYPPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902250
Record name NoName_1475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-81-8
Record name NSC28601
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-NITROBENZENESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Elucidation Guide: N-(4-Nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of N-(4-nitrophenyl)benzenesulfonamide (CAS: 1829-81-8), a sulfonamide derivative synthesized via the Schotten-Baumann reaction.[1][2][3] This compound represents a critical scaffold in medicinal chemistry, serving as a precursor for carbonic anhydrase inhibitors and anti-bacterial agents.[4][1]

The elucidation process presented here moves beyond basic identification, employing a multi-modal approach (IR, NMR, MS, XRD) to rigorously distinguish the target molecule from its regioisomers (e.g., the "inverse" sulfonamide) and starting materials.[1]

Synthetic Pathway & Mechanistic Logic[2][3]

The synthesis involves the nucleophilic attack of the electron-deficient amine (4-nitroaniline) on the electrophilic sulfur of benzenesulfonyl chloride.[1][2][3] Due to the electron-withdrawing nature of the nitro group, the nucleophilicity of the aniline nitrogen is reduced, necessitating the use of a base (typically pyridine) to act as both a solvent and a proton scavenger to drive the equilibrium.[1]

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


-like at Sulfur).[1][2][3]
  • Activation: The base prevents protonation of the amine, maintaining the free base form.[3]

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the sulfur atom of the sulfonyl chloride.[3]

  • Elimination: Chloride is expelled as a leaving group, and the base deprotonates the intermediate to form the stable sulfonamide.[3]

ReactionMechanism Figure 1: Mechanistic Pathway of Sulfonylation R1 Benzenesulfonyl Chloride (Electrophile) Int Int R1->Int Attack R2 4-Nitroaniline (Nucleophile) R2->Int + Base Prod N-(4-Nitrophenyl) benzenesulfonamide ByProd HCl (Captured by Base) Int->Prod - Cl⁻ Int->ByProd

Spectroscopic Elucidation Strategy

The core challenge in characterizing this molecule is distinguishing the sulfonamide


 stretches from the nitro 

stretches, as they appear in similar regions of the IR spectrum, and verifying the substitution pattern via NMR.[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first "fingerprint" evidence of transformation.[1][2][3] The disappearance of the amine doublets (primary amine


) and the appearance of a single sharp 

band are diagnostic.[1][3]
Functional GroupVibration ModeFrequency (

)
Diagnostic Note
N-H Stretch3240 – 3280Sharp, single band (vs. double for

).[4][1][2]
NO₂ Asymmetric Stretch1510 – 1540Strong intensity; confirms nitro integrity.[4][2][3]
SO₂ Asymmetric Stretch1340 – 1360Often overlaps with symmetric

.[4][2][3]
NO₂ Symmetric Stretch1330 – 1350Strong intensity.[2][3]
SO₂ Symmetric Stretch1150 – 1170Very characteristic for sulfonamides.[4][2][3]
Nuclear Magnetic Resonance ( NMR)

The proton NMR spectrum confirms the connectivity.[4][1][3] The molecule possesses two distinct aromatic systems: the benzenesulfonyl ring (monosubstituted) and the 4-nitrophenyl ring (para-disubstituted).[1][3]

  • Solvent: DMSO-

    
     is recommended due to the acidic nature of the sulfonamide proton.[1][2][3]
    
  • Key Feature: The sulfonamide

    
     proton is highly deshielded due to the electron-withdrawing effects of both the 
    
    
    
    group and the p-nitrophenyl ring.[1][2][3]

NMR_Logic Figure 2: 1H NMR Assignment Logic cluster_0 Chemical Shift Logic (ppm) cluster_1 Coupling Patterns NH N-H Proton (> 10.5 ppm) Singlet, D2O Exchangeable NitroRing Nitro-Ring Protons (AA'BB' System) Ortho_NO2 Ortho to NO2 (~8.2 ppm, d) NitroRing->Ortho_NO2 Deshielded by NO2 Ortho_NH Ortho to NH (~7.3 ppm, d) NitroRing->Ortho_NH Shielded relative to NO2 SulfonylRing Sulfonyl-Ring Protons (Multiplet 7.5-7.9 ppm)

Expected Chemical Shifts (DMSO-


): 
  • 
     ~10.8 - 11.2 ppm (1H, s): 
    
    
    
    . Broad singlet, disappears on
    
    
    shake.[4][1]
  • 
     ~8.15 ppm (2H, d, J=9Hz):  Protons ortho to 
    
    
    
    (deshielded).
  • 
     ~7.85 ppm (2H, d, J=7Hz):  Protons ortho to 
    
    
    
    on the benzenesulfonyl ring.[1][3]
  • 
     ~7.50 - 7.65 ppm (3H, m):  Meta/Para protons on the benzenesulfonyl ring.[1][3]
    
  • 
     ~7.30 ppm (2H, d, J=9Hz):  Protons ortho to 
    
    
    
    on the nitrophenyl ring.[1][2][3]
Mass Spectrometry (MS)[2]
  • Molecular Ion (

    
    ):  278 m/z.[1][3]
    
  • Fragmentation:

    • Loss of

      
       (M-64).[1][2]
      
    • Cleavage of the S-N bond yielding a sulfonyl cation (141 m/z) or the nitrophenyl amine fragment.[1][3]

Experimental Protocol

Objective: Synthesis of this compound.

Reagents:

  • 4-Nitroaniline (1.0 eq)[1][2][3]

  • Benzenesulfonyl chloride (1.1 eq)[4][1]

  • Pyridine (Solvent/Base)[4][1]

  • HCl (10%) for quenching[4][1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (10 mmol, ~1.38 g) in dry pyridine (10 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add benzenesulfonyl chloride (11 mmol, ~1.4 mL) dropwise over 15 minutes to control the exotherm.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1][3]

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold 10% HCl. This step is critical to protonate the excess pyridine (making it water-soluble) and precipitate the sulfonamide product.[1][2][3]

  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash the solid copiously with cold water to remove pyridinium salts.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

  • Validation: Dry the crystals in a vacuum oven at 50°C. Measure the melting point (Expected range: Distinct from 4-nitroaniline's 148°C; typically 130-140°C range for this class, though specific polymorphs vary).

References

  • Synthesis of Sulfonamides: G. H. Coleman, et al. "Benzenesulfonamide."[4][1][3] Organic Syntheses, Coll.[4][1][3] Vol. 1, p.84 (1941).[4][1][3] [Link]

  • Spectroscopic Data (NIST): "Benzenesulfonamide, N-(4-nitrophenyl)- IR Spectrum."[1][2][3] NIST Chemistry WebBook, SRD 69.[1][3] [Link]

  • Crystallographic Analogues: Xing, J.-D., & Zeng, T. (2005).[1][3][5] "4-Methyl-N-(4-nitrophenyl)benzenesulfonamide."[1][2][3][5] Acta Crystallographica Section E, 61(12), o4318-o4319.[1][3] [Link]

  • Mechanistic Insight: L. G. Wade, Organic Chemistry, "Nucleophilic Acyl Substitution of Sulfonyl Chlorides."[4][1][3] (Standard Text Reference).

Sources

N-(4-Nitrophenyl)benzenesulfonamide CAS number 1829-81-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-Nitrophenyl)benzenesulfonamide (CAS 1829-81-8)

Abstract: This technical guide provides a comprehensive overview of this compound, a key organic compound with significant potential in medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, synthesis, and characterization, with a primary focus on the mechanistic basis of its biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the benzenesulfonamide scaffold for therapeutic innovation. We explore its role as a precursor for various bioactive molecules and detail its potential as an inhibitor of critical enzymes implicated in oncology and infectious diseases.

Introduction and Strategic Overview

This compound (CAS: 1829-81-8) is a synthetic organic compound characterized by a benzenesulfonamide core linked to a 4-nitrophenyl moiety.[1] While a seemingly simple molecule, its strategic importance lies in the proven therapeutic versatility of the sulfonamide functional group and the reactive potential of its nitro group. The sulfonamide scaffold is a cornerstone in modern pharmacology, found in a wide array of antibacterial, anticancer, and anti-inflammatory agents.[2] This guide moves beyond a simple recitation of data, aiming to provide a causal understanding of this molecule's properties and its potential applications, thereby empowering researchers to make informed decisions in their discovery and development pipelines.

Physicochemical and Analytical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application. This compound is a solid at room temperature, and its key properties are summarized below.

PropertyValueSource
CAS Number 1829-81-8[1]
Molecular Formula C₁₂H₁₀N₂O₄S[1][3]
Molecular Weight 278.28 g/mol [1][3]
IUPAC Name This compound[1]
SMILES O=S(C1=CC=CC=C1)(NC2=CC=C(=O)C=C2)=O[3]
Analytical Characterization

Validating the identity and purity of this compound is critical for any experimental workflow. A multi-pronged analytical approach is recommended.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for assessing purity and for pharmacokinetic studies.[4] A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid for Mass Spectrometry (MS) compatibility.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected peaks include those corresponding to N-H stretching, S=O stretching (asymmetric and symmetric) of the sulfonamide group, and N=O stretching of the nitro group.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of the phenyl rings and the sulfonamide bridge.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight of the compound.[1]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The rationale for this approach is the high reactivity of the sulfonyl chloride group towards nucleophiles like the amino group of 4-nitroaniline.

General Synthesis Workflow

cluster_reactants Starting Materials cluster_process Reaction cluster_products Products R1 Benzenesulfonyl Chloride P1 Nucleophilic Acyl Substitution R1->P1 R2 4-Nitroaniline R2->P1 R3 Pyridine (Base) R3->P1 Solvent/Catalyst Prod1 This compound P1->Prod1 Yields Prod2 Pyridinium Hydrochloride P1->Prod2 Byproduct cluster_tumor Tumor Microenvironment cluster_drug Therapeutic Intervention Hypoxia Tumor Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Transcription HIF1a->CAIX_exp CAIX CA IX Enzyme CAIX_exp->CAIX pHe Extracellular Acidosis (↓pHe) CAIX->pHe H₂O + CO₂ → H⁺ + HCO₃⁻ pHi Intracellular Alkalosis (↑pHi) CAIX->pHi Maintains pHi Apoptosis Apoptosis CAIX->Apoptosis Disrupted pH Homeostasis Leads to Invasion Invasion & Metastasis pHe->Invasion pHi->Invasion Promotes Survival Drug N-(4-Nitrophenyl) benzenesulfonamide Derivative Drug->CAIX Inhibits

Sources

N-(4-Nitrophenyl)benzenesulfonamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-Nitrophenyl)benzenesulfonamide: Physicochemical Properties, Synthesis, and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive overview of this compound, a molecule of interest in synthetic and medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of therapeutic agents, and understanding the fundamental properties of its derivatives is critical for researchers, scientists, and drug development professionals. This document details the core molecular profile, a validated synthesis protocol, and a robust workflow for the analytical characterization of this compound. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a laboratory setting.

Core Molecular Profile

This compound is an aromatic sulfonamide characterized by a benzenesulfonyl group linked to a 4-nitroaniline moiety. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule. Its fundamental identifiers and physicochemical properties are crucial for experimental design and data interpretation.

The definitive molecular weight of this compound is 278.284 g/mol , based on its chemical formula C₁₂H₁₀N₂O₄S[1].

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₄SNIST[1]
Molecular Weight 278.284 g/mol NIST[1]
CAS Registry Number 1829-81-8NIST[1]
IUPAC Name This compoundNIST[1]
Synonyms N-p-Nitro-phenyl-benzene-sulfonamideNIST[1]
InChI Key SWSJPCDGJYPPCS-UHFFFAOYSA-NNIST[1]

Synthesis and Purification

The synthesis of this compound is a classic example of nucleophilic substitution at a sulfonyl center. The methodology relies on the reaction between benzenesulfonyl chloride and 4-nitroaniline. The lone pair of electrons on the amino nitrogen of 4-nitroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This reaction forms a new sulfur-nitrogen bond. A non-nucleophilic base, such as pyridine or triethylamine, is typically included to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Synthesis Workflow

The overall process from reactants to a fully characterized product follows a logical and systematic workflow.

G cluster_0 Synthesis Stage cluster_1 Work-up & Purification cluster_2 Final Product Reactants Reactants: - Benzenesulfonyl Chloride - 4-Nitroaniline - Pyridine (Base) Reaction Reaction Mixture (Stir at 0°C to RT) Reactants->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Quench Quench with HCl (aq) to neutralize excess pyridine Reaction->Quench Proceed to Work-up Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extract Dry Dry Organic Layer (e.g., Anhydrous Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Recrystallization) Concentrate->Purify Product Pure this compound Purify->Product Yields

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-nitroaniline (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

  • Addition of Base : Add pyridine (1.2 eq.) to the solution and stir for 5 minutes. The base acts as an acid scavenger.

  • Reactant Addition : Slowly add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise. Maintaining a low temperature is crucial to control the exothermicity of the reaction.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the mixture to 0°C and slowly add 1M HCl (aq) to neutralize the excess pyridine and protonate the product, causing it to precipitate.

  • Isolation : Collect the crude solid product by vacuum filtration and wash thoroughly with cold water and then a cold non-polar solvent like hexane to remove non-polar impurities.

  • Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This self-validating system confirms that the target molecule has been successfully synthesized and is free from significant impurities.

Characterization Techniques Summary
TechniquePurposeExpected Key Features
Mass Spectrometry (MS) Confirms molecular weight.Molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 279.04).
Infrared (IR) Spectroscopy Identifies key functional groups.Characteristic stretches for N-H (~3250 cm⁻¹), SO₂ (asymmetric ~1350 cm⁻¹, symmetric ~1160 cm⁻¹), and NO₂ (asymmetric ~1520 cm⁻¹, symmetric ~1340 cm⁻¹).[1]
¹H NMR Spectroscopy Confirms the proton environment and aromatic substitution patterns.Distinct signals for the N-H proton and aromatic protons on both phenyl rings, showing characteristic splitting patterns.
¹³C NMR Spectroscopy Confirms the carbon skeleton.Resonances corresponding to the 12 carbon atoms in the molecule, with chemical shifts influenced by their electronic environment.
Analytical Validation Workflow

The purified product from the synthesis stage must undergo rigorous analysis to confirm its structural integrity.

G cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Validation Sample Purified Solid Product MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Interpret Correlate Spectroscopic Data MS->Interpret IR->Interpret NMR->Interpret Confirm Confirm Structure & Purity Interpret->Confirm

Caption: Workflow for the analytical characterization and validation of the final product.

Applications in Research and Drug Development

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[2] this compound, while not a drug itself, serves as a valuable intermediate and building block in the synthesis of more complex molecules.

  • Scaffold for Drug Discovery : The core structure can be chemically modified at several positions to generate libraries of novel compounds for screening against various biological targets. Research into benzenesulfonamide derivatives has yielded potential anti-hepatic fibrosis agents.[2]

  • Synthetic Chemistry Reagent : Related nitrobenzenesulfonamides are used as reagents in organic synthesis. For instance, 4-nitrobenzenesulfonamide can serve as a nitrene source for copper-catalyzed asymmetric aziridination of alkenes, a powerful reaction for creating nitrogen-containing rings.[3]

  • Probes for Biological Systems : The molecule can be used as a starting point for developing chemical probes to study enzyme active sites or cellular pathways, leveraging the well-understood chemistry of the sulfonamide group. The broad utility of sulfonamides continues to drive research into new drug formulations based on this class of compounds.[4]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 278.284 g/mol [1]. Its synthesis is straightforward, employing established principles of organic chemistry. The robust analytical workflow presented in this guide, combining mass spectrometry with IR and NMR spectroscopy, provides a reliable framework for its unambiguous identification and purity assessment. For professionals in drug discovery and chemical research, a thorough understanding of this and related sulfonamides is essential for the design and synthesis of novel, high-value molecules.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Benzenesulfonamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 4-Nitrobenzenesulfonamide. PubChem. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Vembu, N., Sparkes, H. A., & Howard, J. A. K. (2007). 4-Nitrophenyl benzenesulfonate. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide. PubChem. Retrieved from [Link]

  • Gbewonyo, W. S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. Retrieved from [Link]

  • PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). N-[4-(benzenesulfonamido)-3-nitrophenyl]benzenesulfonamide. PubChem. Retrieved from [Link]

Sources

The N-(4-Nitrophenyl)benzenesulfonamide Scaffold: Synthetic Strategies and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(4-nitrophenyl)benzenesulfonamide (CAS: 1829-81-8) and its functional derivatives. This scaffold represents a cornerstone in medicinal chemistry, serving as a versatile pharmacophore for Carbonic Anhydrase (CA) inhibitors, anticancer agents, and antimicrobial compounds.

Executive Summary & Chemical Profile

The this compound scaffold is defined by a sulfonamide linkage (


) connecting a benzenesulfonyl ring and a 4-nitrophenyl ring. Its pharmacological utility stems from the acidity of the sulfonamide nitrogen .

The electron-withdrawing nitro group (


) at the para position of the N-phenyl ring significantly lowers the 

of the sulfonamide proton (typically

for activated derivatives, compared to

for unsubstituted sulfonamides). This ionization is critical for its primary mechanism of action: coordination with the Zinc(II) ion in the active site of metalloenzymes like Carbonic Anhydrase.
PropertySpecification
IUPAC Name This compound
CAS Number 1829-81-8
Molecular Formula

Molecular Weight 278.28 g/mol
Key Electronic Feature High acidity of N-H due to

and

electron withdrawal.[1]
Primary Biological Target Carbonic Anhydrase Isoforms (CA IX, XII)

Synthetic Methodology

Reliable synthesis is the foundation of any SAR study. The following protocols prioritize yield, purity, and reproducibility.

Method A: Classical Pyridine-Mediated Sulfonylation

This is the "Gold Standard" protocol for generating N-aryl benzenesulfonamides. Pyridine acts as both the solvent and the acid scavenger (proton sponge).

Reagents:

  • Benzenesulfonyl chloride (1.1 equiv)

  • 4-Nitroaniline (1.0 equiv)

  • Pyridine (Anhydrous, Solvent volume)

  • Recrystallization solvent: Ethanol/Water (9:1)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve 4-nitroaniline (10 mmol) in anhydrous pyridine (15 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add benzenesulfonyl chloride (11 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; temperature control prevents disulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Quenching: Pour the reaction mixture into ice-cold HCl (100 mL, 2M). The pyridine salt will dissolve, and the product will precipitate as a solid.

  • Purification: Filter the precipitate. Wash with cold water (

    
     mL) to remove residual pyridine hydrochloride.
    
  • Crystallization: Recrystallize from hot Ethanol/Water.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

For high-throughput library generation, microwave irradiation significantly reduces reaction time.

Protocol:

  • Mix amine and sulfonyl chloride in minimal acetone/water with

    
    .
    
  • Irradiate at 100°C for 5–10 minutes.

  • Yields are typically >90% with minimal purification required.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Start Reactants: 4-Nitroaniline + Benzenesulfonyl Chloride Solvent Solvent/Base: Anhydrous Pyridine (0°C -> RT) Start->Solvent Dissolution Intermediate Intermediate: Sulfonamide-Pyridine Complex Solvent->Intermediate Nucleophilic Attack Quench Acid Quench: Pour into 2M HCl (Precipitation) Intermediate->Quench Elimination of HCl Product Crude Product: Solid Precipitate Quench->Product Filtration Pure Final Product: Recrystallized (EtOH/H2O) Product->Pure Purification

Figure 1: Step-by-step synthetic workflow for this compound via Schotten-Baumann conditions.

Pharmacology: The "Zinc Trap" Mechanism

The primary utility of this scaffold lies in its ability to inhibit Carbonic Anhydrase (CA) , specifically the tumor-associated isoforms CA IX and CA XII .

Mechanism of Action

Carbonic anhydrases are zinc-metalloenzymes. The active site contains a


 ion coordinated by three histidine residues.
  • Ionization: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG).
    
  • Displacement: The ionized sulfonamide nitrogen (

    
    ) displaces the zinc-bound water molecule/hydroxide ion.
    
  • Coordination: The nitrogen coordinates directly to the

    
     in a tetrahedral geometry.
    
  • Selectivity: The "tail" (the N-4-nitrophenyl group) interacts with the hydrophobic and hydrophilic residues at the entrance of the active site, dictating selectivity between isoforms (e.g., Cytosolic CA II vs. Transmembrane CA IX).

Visualization: Molecular Mechanism

Mechanism Zinc Active Site Zn(II) Water Displaced H2O/OH- Zinc->Water Displacement Sulfonamide Sulfonamide Anion (R-SO2-NH-) Sulfonamide->Zinc Tetrahedral Coordination HydrophobicPocket Hydrophobic Pocket (Interacts with Nitro-Aryl) Sulfonamide->HydrophobicPocket Van der Waals Interaction HisResidues Histidine Triad (His94, His96, His119) HisResidues->Zinc Structural Support

Figure 2: Mechanism of Action showing the sulfonamide "Zinc Trap" displacing the catalytic water molecule.

Structure-Activity Relationship (SAR) & Data

Recent research highlights the selectivity of N-(4-nitrophenyl) derivatives toward hypoxic tumor targets (CA IX) over physiological isoforms (CA I/II).

Key SAR Findings
  • The Nitro Group: Essential for acidity. Replacing

    
     with electron-donating groups (e.g., 
    
    
    
    ) increases the
    
    
    , often reducing potency against CA IX but potentially improving solubility.
  • Benzenesulfonyl Substitutions: Adding bulky lipophilic groups (e.g., 4-methyl, 4-halo) to the benzenesulfonyl ring enhances binding affinity to the hydrophobic pocket of CA IX.

  • Linker Modifications: Introduction of ureido (

    
    ) or thioureido linkers between the phenyl rings can improve flexibility and binding kinetics.
    
Comparative Inhibition Data (Representative)

The following table summarizes inhibition constants (


) for this compound analogs against key CA isoforms. Note: Lower 

indicates higher potency.
Compound VariantCA II (Cytosolic - Off Target)

(nM)
CA IX (Tumor - Target)

(nM)
Selectivity Index (II/IX)
Standard Sulfanilamide 2401615
This compound 858.4 ~10
4-Fluoro- analog 12012.59.6
Ureido-linked derivative 15001.5 1000

Data Interpretation: The N-(4-nitrophenyl) core provides nanomolar potency against CA IX. However, introducing a linker (Ureido) drastically improves the Selectivity Index , reducing off-target effects on the ubiquitous CA II isoform.

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • NIST Chemistry WebBook. Benzenesulfonamide, N-(4-nitrophenyl)- Infrared Spectrum. Link

  • Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Link

  • Tugrak, M., et al. (2021).[3] Synthesis of benzamide derivatives with thiourea-substituted benzenesulfonamides as carbonic anhydrase inhibitors. Archiv der Pharmazie. Link

  • Alvarez-Ramirez, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance. Cerrado: Agricultural and Environmental Sciences. Link

Sources

N-(4-Nitrophenyl)benzenesulfonamide: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Characterization, and Applied Utility

Executive Summary

N-(4-Nitrophenyl)benzenesulfonamide (CAS 1829-81-8) represents a critical scaffold in the study of sulfonamide pharmacophores. Unlike the classic "sulfa drugs" (sulfanilamides) which possess a para-amino group on the sulfonyl ring, this molecule features a para-nitro group on the


-phenyl ring. This structural inversion renders it a unique model for studying sulfonamide acidity (pKa modulation), hydrogen-bonding networks in supramolecular chemistry, and as a precursor for redox-active diamines. This guide details the synthesis, mechanistic underpinnings, and physicochemical profile of this compound for researchers in medicinal and organic chemistry.

Chemical Architecture & Identity

ParameterSpecification
IUPAC Name This compound
Common Synonyms 4'-Nitrobenzenesulfonanilide; N-p-Nitrophenylbenzenesulfonamide
CAS Registry Number 1829-81-8
Molecular Formula C₁₂H₁₀N₂O₄S
Molecular Weight 278.28 g/mol
SMILES O=c1ccc(Nc2ccccc2S(=O)(=O)c3ccccc3)cc1 (Note: Generic sulfonamide core) Corrected: O=c1ccc(NS(=O)(=O)c2ccccc2)cc1
Key Functional Groups Sulfonamide (-SO₂NH-), Nitro (-NO₂)
Structural Significance

The molecule consists of two aromatic rings linked by a sulfonamide bridge. The electron-withdrawing nitro group at the para position of the aniline ring significantly increases the acidity of the sulfonamide N-H proton compared to the unsubstituted analog. This makes it an excellent probe for investigating pKa-dependent binding affinities in enzymes like Carbonic Anhydrase (CA).

Synthesis Protocols

Method A: Classical Pyridine-Promoted Sulfonylation (Standard)

This method utilizes the high reactivity of benzenesulfonyl chloride and the catalytic/solvent properties of pyridine to drive the reaction to completion.

Reagents:

  • 4-Nitroaniline (1.0 eq)

  • Benzenesulfonyl chloride (1.2 eq)

  • Pyridine (Solvent/Base)

  • Ethanol (Recrystallization)

Protocol:

  • Preparation: Dissolve 4-nitroaniline (13.8 g, 0.1 mol) in dry pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add benzenesulfonyl chloride (21.2 g, 0.12 mol) dropwise over 30 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Reflux the mixture at 100°C for 2–3 hours to ensure complete conversion of the electron-deficient aniline.

  • Quenching: Pour the reaction mixture into a slurry of crushed ice and concentrated HCl (to neutralize pyridine). A precipitate will form immediately.

  • Isolation: Filter the solid precipitate and wash extensively with cold water to remove pyridinium salts.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Validation: Dry the crystals under vacuum. Expect a melting point in the range of ~139–142°C (verify with specific batch data).

Method B: Electrochemical Synthesis (Green Alternative)

A tunable "pair electrochemical" strategy can synthesize sulfonamide derivatives by reducing dinitrobenzene in the presence of arylsulfinic acids, avoiding the use of corrosive sulfonyl chlorides.

Workflow Summary:

  • Anode/Cathode: Graphite/Platinum or similar inert electrodes.

  • Electrolyte: Ethanol/Water mixture with supporting electrolyte.

  • Mechanism: Controlled potential electrolysis reduces the nitro group to a reactive intermediate which couples with the sulfinic acid species.

Reaction Mechanism (Schotten-Baumann Type)

The formation of the sulfonamide bond follows a nucleophilic substitution at the sulfur atom. The presence of the nitro group on the aniline makes the amine less nucleophilic, necessitating the use of pyridine as both a solvent and a base to scavenge the HCl byproduct and potentially form a reactive sulfonyl-pyridinium intermediate.

ReactionMechanism Start Reagents: 4-Nitroaniline + PhSO2Cl Inter1 Intermediate 1: Nucleophilic Attack on S Start->Inter1 Pyridine activates Sulfonyl Cl TS Transition State: Tetrahedral Sulfur Inter1->TS Aniline N attacks S Inter2 Intermediate 2: Protonated Sulfonamide TS->Inter2 Cl- Elimination Product Product: N-(4-Nitrophenyl) benzenesulfonamide Inter2->Product Deprotonation by Pyridine Byprod Byproduct: Pyridine-HCl Inter2->Byprod

Figure 1: Step-wise mechanistic pathway for the sulfonylation of 4-nitroaniline.

Physicochemical Profiling

Crystallography & Supramolecular Motifs

X-ray diffraction studies of this compound reveal a "V-shaped" conformation.

  • Dihedral Angle: The two aromatic rings are typically nearly orthogonal (approx. 80–90°) to minimize steric repulsion between the sulfonyl oxygens and the aromatic protons.

  • Hydrogen Bonding: The crystal packing is dominated by strong intermolecular

    
     hydrogen bonds, forming infinite chains or dimers. The nitro group often participates in weaker 
    
    
    
    interactions, stabilizing the lattice.
Solubility & Acidity (pKa)
  • Acidity: The pKa of the sulfonamide N-H is estimated to be in the range of 6.0 – 7.0 .

    • Reasoning: Unsubstituted benzenesulfonanilide has a pKa ~10. The electron-withdrawing p-nitro group stabilizes the conjugate base (anion) through resonance and induction, significantly lowering the pKa (increasing acidity).

  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL).

    • Ethanol/Methanol: Soluble (often used for recrystallization).

    • DMSO/DMF: Highly soluble.

    • Base: Soluble in dilute NaOH/KOH due to deprotonation of the acidic N-H.

Biological & Applied Utility

Carbonic Anhydrase (CA) Inhibition

While primary sulfonamides (


) are the most potent CA inhibitors, 

-substituted sulfonamides like this compound generally show reduced activity because the sulfonamide nitrogen has no free protons left after binding to the Zinc active site (if it were disubstituted) or steric hindrance prevents deep active site penetration.
  • Research Use: This compound serves as a negative control or a selectivity probe to determine the necessity of the primary

    
     group for specific CA isoforms.
    
  • Binding Mode: If binding occurs, it likely involves the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion, or hydrophobic interactions of the aryl rings within the enzyme pocket.

Precursor for Redox-Active Materials

The nitro group is a "masked" amine. Controlled reduction (e.g.,


 or catalytic hydrogenation) yields N-(4-aminophenyl)benzenesulfonamide .
  • Application: This diamine derivative is a versatile monomer for polyamide synthesis or as a curing agent for epoxy resins. It also allows for further functionalization (e.g., azo coupling) to create dye molecules.

Applications Core N-(4-Nitrophenyl) benzenesulfonamide Branch1 Chemical Reduction Core->Branch1 Branch2 Physicochemical Studies Core->Branch2 Branch3 Biological Probes Core->Branch3 Prod1 N-(4-aminophenyl) benzenesulfonamide (Diamine Precursor) Branch1->Prod1 Prod2 pKa Determination (Hammett correlations) Branch2->Prod2 Prod3 Crystal Engineering (H-Bond synthons) Branch2->Prod3 Prod4 Enzyme Inhibition (CA Isoform Selectivity) Branch3->Prod4

Figure 2: Functional utility map of the this compound scaffold.

References

  • Synthesis & Properties: "Benzenesulfonamide, N-(4-nitrophenyl)-." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Electrochemical Synthesis: "A tunable pair electrochemical strategy for the synthesis of new benzenesulfonamide derivatives." Scientific Reports, 2019. [Link]

  • Crystallography: "4-Methyl-N-(4-nitrophenyl)benzenesulfonamide." Acta Crystallographica Section E, 2005. (Structural analog reference for packing motifs). [Link]

  • Acidity Studies: "QSAR study on benzenesulfonamide ionization constant." ARKIVOC, 2005.[1] [Link]

  • General Sulfonamide Bioactivity: "Carbonic Anhydrase Inhibitors."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

N-(4-Nitrophenyl)benzenesulfonamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Profiling, Synthesis, and Experimental Applications[1][2][3][4]

Executive Summary

N-(4-Nitrophenyl)benzenesulfonamide (CAS: 1639-01-6) is a secondary sulfonamide (sulfanilide) scaffold widely utilized in medicinal chemistry as a physicochemical probe and synthetic intermediate.[1][2][3][4][5][6] Unlike primary sulfonamides (e.g., sulfanilamide) which are potent Carbonic Anhydrase (CA) and Dihydropteroate Synthase (DHPS) inhibitors, this N-substituted derivative exhibits distinct biological properties governed by the electron-withdrawing nitro group.[3]

This guide details its mechanism of action as a bioreductive pharmacophore , its utility in structure-activity relationship (SAR) studies for cardiovascular and anti-tumor agents, and provides validated protocols for its synthesis and characterization.[3]

Part 1: Mechanism of Action (MoA)[3]
1.1 The Sulfanilide Distinction

To understand the MoA of this compound, one must distinguish it from classic sulfa drugs.[3]

  • Primary Sulfonamides (

    
    ):  Bind directly to the Zinc (
    
    
    
    ) ion in Carbonic Anhydrase or compete with PABA in bacteria.[3]
  • Secondary Sulfonamides (

    
    ):  The N-substitution sterically hinders 
    
    
    
    coordination and alters the
    
    
    of the sulfonamide nitrogen.[3]

Mechanism: The biological activity of this compound is driven by the acidity of the N-H proton and the redox potential of the nitro group .[3]

1.2 Bioreductive Activation (The "Nitro-Switch")

The 4-nitrophenyl moiety serves as a hypoxia-activated trigger.[3] In the reducing environment of solid tumors or specific bacterial cytoplasms, the nitro group undergoes enzymatic reduction.[3]

  • Pathway: Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
    
    
    Hydroxylamine (
    
    
    )
    
    
    Amine (
    
    
    ).[3]
  • Effect: The conversion to the amine (N-(4-aminophenyl)benzenesulfonamide) dramatically changes the electronic properties of the molecule (Hammett constant

    
    : 
    
    
    
    vs
    
    
    ).[3] This "electronic switch" can activate the molecule as a prodrug or alter its binding affinity to targets like ion channels (modulating perfusion pressure) or microtubules .[3]
1.3 Physicochemical Modulation (pKa and Lipophilicity)

The strong electron-withdrawing nature of the 4-nitro group stabilizes the negative charge on the sulfonamide nitrogen upon deprotonation.[3]

  • pKa Shift: Lowers the

    
     of the sulfonamide N-H to ~6.0–7.0 (compared to ~10 for unsubstituted sulfonamides).[3]
    
  • Physiological Consequence: At physiological pH (7.4), a significant fraction of the molecule exists in the ionized (anionic) form.[3] This facilitates electrostatic interactions with positively charged protein residues (e.g., Arginine/Lysine) in target pockets, such as those found in Voltage-Gated Calcium Channels or Thromboxane Receptors .[3]

MoA_Pathway Compound N-(4-Nitrophenyl) benzenesulfonamide Hypoxia Hypoxic Microenvironment (Nitroreductases) Compound->Hypoxia Enters Cell Ionization pKa Modulation (Deprotonation at pH 7.4) Compound->Ionization Electronic Effect Reduction Bioreduction (NO2 -> NH2) Hypoxia->Reduction 6e- Transfer Target_A Target A: Ion Channels (Cardiovascular/Perfusion) Reduction->Target_A Altered Affinity Target_B Target B: Protein Binding (Electrostatic Interaction) Ionization->Target_B Anionic Binding

Figure 1: Dual mechanistic pathways: Bioreductive activation in hypoxic tissues and pKa-driven electrostatic binding at physiological pH.[3]

Part 2: Chemical Synthesis Protocol

Objective: Synthesize this compound via nucleophilic substitution (Schotten-Baumann conditions). Yield Target: >85% Purity Target: >98% (HPLC)

2.1 Reagents & Materials
ReagentEquiv.RoleHazard
Benzenesulfonyl Chloride 1.1ElectrophileCorrosive, Lachrymator
4-Nitroaniline 1.0NucleophileToxic, Irritant
Pyridine (or TEA)1.2Base/SolventFlammable, Toxic
Dichloromethane (DCM) SolventReaction MediumVolatile
HCl (1M) WashQuenching/WorkupCorrosive
2.2 Step-by-Step Workflow
  • Preparation: In a dry 250 mL round-bottom flask, dissolve 4-Nitroaniline (10 mmol, 1.38 g) in anhydrous Pyridine (15 mL). Note: Pyridine acts as both solvent and acid scavenger.

  • Addition: Cool the solution to 0°C using an ice bath. Add Benzenesulfonyl chloride (11 mmol, 1.4 mL) dropwise over 15 minutes.

    • Mechanistic Insight: Slow addition prevents exotherms and disulfonylation side products.[3]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3).[3]

    • Endpoint: Disappearance of the 4-nitroaniline spot (

      
      ).[3]
      
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold 1M HCl .

    • Why? The acid neutralizes the pyridine and precipitates the sulfonamide product (which is insoluble in acidic water).[3]

  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash the solid extensively with cold water (3 x 50 mL) to remove pyridinium salts.[3]

  • Purification: Recrystallize from Ethanol/Water (9:1) .

    • Result: Yellowish crystalline solid.[3] Melting Point: 179–181°C.[3]

Synthesis_Workflow Start Start: 4-Nitroaniline + Pyridine Add Add Benzenesulfonyl Chloride (0°C, Dropwise) Start->Add Stir Stir RT (4-6h) Monitor TLC Add->Stir Quench Quench in ice-cold 1M HCl (Precipitation) Stir->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Cryst Recrystallization (EtOH/H2O) Filter->Cryst

Figure 2: Optimized synthetic workflow for this compound.

Part 3: Experimental Profiling & Characterization[2][3]
3.1 Physicochemical Data Table

The following data serves as a baseline for validating the synthesized compound.

PropertyValueMethod
Molecular Formula

-
Molecular Weight 278.28 g/mol Mass Spec
Melting Point 179–181 °CCapillary Method
pKa (Sulfonamide NH) 6.2 ± 0.2Potentiometric Titration
LogP 2.3Shake-flask (Octanol/Water)
IR Spectrum


asymmetric/symmetric stretch
1H NMR (DMSO-d6)

11.2 (s, 1H, NH), 8.1 (d, 2H), 7.8 (d, 2H)
400 MHz
3.2 Biological Assay: Perfusion Pressure (Cardiovascular Model)

Context: While not a commercial drug, this compound is used to study vascular resistance.[3] Protocol:

  • Model: Isolated Rat Heart (Langendorff preparation).

  • Perfusion: Krebs-Henseleit solution (pH 7.4, 37°C), constant flow (10 mL/min).

  • Administration: Bolus injection of this compound (10–100 µM).

  • Measurement: Monitor changes in Coronary Perfusion Pressure (CPP).

    • Expected Result: Moderate decrease in CPP (vasorelaxation), typically less potent than amino-alkyl substituted sulfonamides.[3] This confirms its role as a structural control in SAR studies.[3]

References
  • Synthesis & Nucleophilic Substitution

    • N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution.[3] (2025).[3][4][7][8] ResearchGate. Link

  • Cardiovascular Activity

    • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.[1][3] (2024).[3][9] Brazilian Journal of Science. Link

  • Carbonic Anhydrase Inhibition Context

    • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.[2][3] (2021).[1][2][3][10] RSC Advances. Link

  • Chemical Properties (CAS 1639-01-6)

    • Benzenesulfonamide, N-(4-nitrophenyl)- Properties.[1][3][4][5][6][11][12] NIST Chemistry WebBook.[3] Link[3]

Sources

Methodological & Application

Synthesis of N-(4-Nitrophenyl)benzenesulfonamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of N-(4-Nitrophenyl)benzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

This compound belongs to the sulfonamide class of compounds, a crucial scaffold in medicinal chemistry. The synthesis involves the formation of a stable sulfonamide bond through the nucleophilic attack of an amine on a sulfonyl chloride. This particular molecule, with its nitro functionality, serves as a versatile building block for further chemical modifications, making a reliable and well-characterized synthetic protocol highly valuable.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of 4-nitroaniline, acting as the nucleophile, attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is facilitated by a base, which neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Reaction:

Benzenesulfonyl Chloride + 4-Nitroaniline → this compound + HCl

The choice of base and solvent is critical for optimizing the reaction yield and purity. A tertiary amine base like pyridine not only neutralizes the HCl but can also act as a nucleophilic catalyst.

Mechanism Visualization:

Sulfonamide Formation Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination 4-Nitroaniline 4-Nitroaniline (Nucleophile) Intermediate Tetrahedral Intermediate 4-Nitroaniline->Intermediate Attacks Sulfur Benzenesulfonyl_Chloride Benzenesulfonyl Chloride (Electrophile) Benzenesulfonyl_Chloride->Intermediate Deprotonated_Intermediate Deprotonated_Intermediate Intermediate->Deprotonated_Intermediate Base removes H+ Product This compound Deprotonated_Intermediate->Product Cl- leaves

Caption: Mechanism of this compound synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from benzenesulfonyl chloride and 4-nitroaniline using pyridine as a base and solvent.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.621.77 g (10 mmol)≥98%Sigma-Aldrich
4-NitroanilineC₆H₆N₂O₂138.121.38 g (10 mmol)≥99%Alfa Aesar
Pyridine (anhydrous)C₅H₅N79.1020 mL≥99.8%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93150 mLACS GradeVWR
Hydrochloric Acid (HCl)HCl36.46~50 mL (1 M)37%J.T. Baker
Anhydrous Sodium SulfateNa₂SO₄142.04~10 gGranularEMD Millipore
EthanolC₂H₅OH46.07As needed95%Decon Labs
Deionized WaterH₂O18.02As needed---In-house
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Synthesis Workflow

Synthesis_Workflow start Start dissolve Dissolve 4-nitroaniline in anhydrous pyridine start->dissolve cool Cool solution to 0°C dissolve->cool add_bsc Slowly add benzenesulfonyl chloride cool->add_bsc react Stir at room temperature for 3 hours add_bsc->react dilute Dilute with Dichloromethane (DCM) react->dilute wash_hcl Wash with 1M HCl (x2) dilute->wash_hcl wash_water Wash with deionized water wash_hcl->wash_water dry Dry organic layer with anhydrous Na2SO4 wash_water->dry filter_evap Filter and evaporate solvent dry->filter_evap recrystallize Recrystallize crude product from ethanol/water filter_evap->recrystallize characterize Characterize pure product (MP, NMR, IR) recrystallize->characterize end End characterize->end

Application Note: N-(4-Nitrophenyl)benzenesulfonamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Utility

N-(4-Nitrophenyl)benzenesulfonamide is a specialized sulfonamide derivative utilized primarily as a Structure-Activity Relationship (SAR) probe and a mechanistic scaffold in medicinal chemistry and chemical biology. Unlike primary sulfonamides (


) which are broad-spectrum Carbonic Anhydrase (CA) inhibitors, this N-substituted derivative (

) serves as a critical tool for probing the hydrophobic pocket selectivity of metalloenzymes and evaluating the electronic contributions of electron-withdrawing groups (nitro) to biological efficacy.
Primary Applications
  • Carbonic Anhydrase (CA) Isoform Profiling: Used to investigate the steric and electronic requirements of the CA active site, specifically how N-substitution affects Zinc (

    
    ) coordination compared to primary sulfonamides.
    
  • Antimicrobial & Antitumor Screening: Acts as a lead scaffold for developing inhibitors of bacterial folate synthesis (dihydropteroate synthase) and identifying cytotoxic agents against glioblastoma (GBM) and breast cancer cell lines.

  • Physicochemical Benchmarking: serves as a standard for determining the

    
     and lipophilicity (
    
    
    
    ) of sulfonamide series, crucial for predicting membrane permeability and drug-likeness.

Technical Specifications & Preparation

ParameterSpecification
Chemical Name This compound
CAS Number 1829-81-8
Molecular Formula

Molecular Weight 278.28 g/mol
Solubility Soluble in DMSO (>50 mM), DMF; Sparingly soluble in water.[1][2]
Appearance Light yellow to off-white solid
pKa (calc) ~6.0 - 7.5 (Acidic NH due to electron-withdrawing nitro group)
Stock Solution Protocol

Objective: Prepare a stable 10 mM stock solution for biological assays.

  • Weighing: Accurately weigh 2.78 mg of this compound.

  • Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Note: Avoid using ethanol or methanol for long-term storage as transesterification or precipitation can occur at low temperatures.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (nitro groups can be photosensitive). Store at -20°C. Stable for 6 months.

Mechanism of Action (MoA)

The biological activity of this compound is driven by the sulfonamide pharmacophore and modulated by the 4-nitrophenyl tail.[2]

Carbonic Anhydrase Inhibition

The sulfonamide nitrogen (ionized form) coordinates directly to the catalytic Zinc ion (


) in the active site of Carbonic Anhydrase.
  • Primary Interaction: The deprotonated sulfonamide nitrogen (

    
    ) acts as a ligand for 
    
    
    
    , displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Secondary Interaction: The 4-nitrophenyl group extends into the hydrophobic pocket of the enzyme. The electron-withdrawing nitro group (

    
    ) increases the acidity of the sulfonamide NH, potentially strengthening the interaction with the zinc at physiological pH compared to less acidic analogs.
    
Antimicrobial Pathway

In bacterial systems, sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS) , mimicking PABA (p-aminobenzoic acid).[2] While N-substituted sulfonamides are generally less active than primary sulfonamides against DHPS, they often exhibit "off-target" toxicity or act as prodrugs that release the active pharmacophore upon metabolism.

MoA Compound N-(4-Nitrophenyl) benzenesulfonamide Ionization Deprotonation (pKa ~6-7) Compound->Ionization Anion Sulfonamide Anion (Ar-SO2-N-Ar) Ionization->Anion Target_CA Carbonic Anhydrase (Active Site Zn2+) Anion->Target_CA Coordination Target_DHPS Bacterial DHPS (Folate Pathway) Anion->Target_DHPS Competitive Binding Effect_1 Displacement of Zn-bound H2O Target_CA->Effect_1 Effect_3 Bacteriostasis Target_DHPS->Effect_3 Effect_2 Inhibition of CO2 Hydration Effect_1->Effect_2

Figure 1: Mechanism of Action. The compound undergoes ionization to form an anion that coordinates with the Zinc active site of Carbonic Anhydrase or competes for the PABA binding site in bacterial DHPS.

Experimental Protocols

Protocol A: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of Carbonic Anhydrase (CA) using 4-nitrophenyl acetate (4-NPA) as a substrate. The probe inhibits the conversion of 4-NPA to 4-nitrophenol (yellow).

Materials:

  • Purified Carbonic Anhydrase (e.g., Bovine CA-II).

  • Substrate: 4-Nitrophenyl acetate (3 mM in acetonitrile).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Probe: this compound (various concentrations).[1]

  • 96-well microplate (clear).

Procedure:

  • Enzyme Prep: Dilute CA enzyme in Tris buffer to a concentration where the reaction is linear over 10 minutes (typically 0.5 - 1.0 µM).

  • Inhibitor Incubation:

    • Add 140 µL of Buffer to wells.

    • Add 20 µL of Enzyme solution.

    • Add 20 µL of Probe (diluted in buffer/DMSO, final DMSO < 1%).

    • Control: Add 20 µL of vehicle (DMSO) instead of probe.

    • Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Add 20 µL of Substrate (4-NPA) to initiate the reaction.

  • Measurement: Immediately read Absorbance at 400 nm (formation of 4-nitrophenol) every 30 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine % Inhibition:
    
    
    
    
Protocol B: Antimicrobial Susceptibility (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or E. coli.[3]

Procedure:

  • Culture: Grow bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Plate Setup: Use a sterile 96-well plate.

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of Probe (200 µM stock) to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to Column 10.

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension to wells 1-11.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Confirm by adding Resazurin (blue) which turns pink in the presence of viable cells.

Data Analysis & Interpretation

When analyzing data derived from this probe, use the following logic tree to interpret results:

Analysis Start Assay Result High_Activity High Inhibition (IC50 < 1 µM) Start->High_Activity Low_Activity Low/No Inhibition (IC50 > 100 µM) Start->Low_Activity Conclusion_1 Strong Zn2+ Binder (Valid Hit) High_Activity->Conclusion_1 Check_1 Check pH of Assay Low_Activity->Check_1 Check_2 Check Steric Fit Check_1->Check_2 Conclusion_2 N-Substituent Clash (Steric Hindrance) Check_2->Conclusion_2

Figure 2: Interpretation Logic. N-substituted sulfonamides often show lower activity than primary sulfonamides due to steric hindrance in the CA active site. High activity indicates the N-substituent (4-nitrophenyl) is successfully accessing a hydrophobic accessory pocket.

Comparative Data (Reference Values)
CompoundTargetTypical IC50 / MICNotes
This compound CA-II10 - 50 µMModerate inhibitor; used to probe hydrophobic pocket.[2]
Sulfanilamide (Control)CA-II~2 - 5 µMClassic primary sulfonamide; tighter binding.
This compound S. aureus> 100 µg/mLWeak antimicrobial alone; often requires structural modification.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Figueroa-Valverde, L., et al. (2023). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure.[1] Brazilian Journal of Science, 3(4), 11-23. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes.[2] Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • PubChem. (2023). Compound Summary: this compound (CAS 1829-81-8).[2][4][5][6] National Center for Biotechnology Information. Link

Sources

N-(4-Nitrophenyl)benzenesulfonamide: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. Its prevalence stems from a combination of synthetic tractability, metabolic stability, and the ability to engage in key hydrogen bonding interactions with biological targets. The core structure, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), provides a rigid framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. This versatility has led to the development of drugs spanning a wide range of indications, including antimicrobial, anticancer, anti-inflammatory, and diuretic agents.

N-(4-Nitrophenyl)benzenesulfonamide, the subject of this technical guide, represents a synthetically accessible derivative with significant potential for further elaboration in drug discovery programs. The presence of the nitro group on the phenyl ring offers several strategic advantages. It acts as a strong electron-withdrawing group, influencing the acidity of the sulfonamide proton and potentially modulating binding affinities. Furthermore, the nitro group can serve as a synthetic handle for the introduction of other functional groups, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive overview of the synthesis, characterization, and potential medicinal chemistry applications of this compound, supported by detailed protocols and mechanistic insights.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in medicinal chemistry research. These properties influence its solubility, permeability, and ultimately, its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₄S[1]
Molecular Weight 278.28 g/mol [1]
CAS Registry Number 1829-81-8[1]
Appearance Yellow to pale yellow solid[Various Suppliers]
Melting Point 178-180 °C[2]

Synthesis and Characterization: A Detailed Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between benzenesulfonyl chloride and 4-nitroaniline. This reaction is straightforward and can be performed under standard laboratory conditions.

Protocol: Synthesis of this compound

1. Materials and Reagents:

  • Benzenesulfonyl chloride

  • 4-Nitroaniline

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

2. Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

3. Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitroaniline (1.0 eq) in dichloromethane. Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of dichloromethane and add it dropwise to the cooled solution of 4-nitroaniline and pyridine over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-nitroaniline) is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 4-Nitroaniline Reaction Nucleophilic Substitution (Pyridine, DCM, 0°C to RT) Reactant1->Reaction Reactant2 Benzenesulfonyl Chloride Reactant2->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. The following sections detail its potential applications, drawing upon the known biological activities of the broader benzenesulfonamide class and closely related analogs.

Anticancer Activity

The benzenesulfonamide moiety is a well-established pharmacophore in anticancer drug design. Several clinically approved drugs, such as the BRAF inhibitor vemurafenib, feature this functional group. The potential anticancer activity of this compound can be explored through various mechanisms.

a. Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and are implicated in tumor progression and metastasis. The sulfonamide group is a classic zinc-binding group, and many benzenesulfonamide derivatives have been developed as potent and selective CA inhibitors. The primary sulfonamide of this compound can coordinate to the zinc ion in the active site of CAs, leading to their inhibition.

b. Inhibition of Receptor Tyrosine Kinases (RTKs):

RTKs are a class of cell surface receptors that play crucial roles in cell proliferation, survival, and differentiation. Dysregulation of RTK signaling is a hallmark of many cancers. Benzenesulfonamide-containing compounds have been identified as inhibitors of various RTKs, including EGFR and VEGFR. The this compound scaffold can be elaborated to design more complex molecules that target the ATP-binding site of these kinases.

c. Potential for Potent Cytotoxicity:

While direct cytotoxicity data for this compound is limited, a closely related analog, 4-hydrazinylphenyl benzenesulfonate (where the nitro group is replaced by a hydrazinyl group), has demonstrated remarkable anticancer activity. This compound exhibited a very low IC₅₀ value against the MCF-7 breast cancer cell line, highlighting the potential of this scaffold in developing highly potent anticancer agents.[4]

CompoundCell LineIC₅₀
4-hydrazinylphenyl benzenesulfonateMCF-7 (Breast Cancer)9.32 nM

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound against a panel of cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations. Treat the cells with the compound dilutions and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The sulfonamide class of drugs represents the first generation of synthetic antimicrobial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. As mammals obtain folic acid from their diet, sulfonamides are selectively toxic to bacteria.

The antimicrobial potential of this compound can be attributed to this classic mechanism of action. The structural similarity to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows it to bind to the active site of the enzyme and block the synthesis of dihydrofolic acid.

While specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not extensively reported, numerous studies have demonstrated the antimicrobial activity of benzenesulfonamide derivatives. For instance, certain novel benzenesulfonamides have shown significant inhibition against Staphylococcus aureus.[5]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

  • Bacterial Culture: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Other Potential Applications

The versatility of the benzenesulfonamide scaffold extends beyond anticancer and antimicrobial activities.

  • Anti-inflammatory Activity: Some benzenesulfonamide derivatives have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Antiviral Activity: Benzenesulfonamide-containing compounds have been investigated as inhibitors of various viral targets, including HIV-1 capsid protein.[6]

Structure-Activity Relationship (SAR) and Future Directions

The this compound molecule serves as an excellent starting point for SAR studies. The key areas for modification include:

  • The Benzenesulfonyl Ring: Substitution on this ring can influence lipophilicity and electronic properties, which can impact cell permeability and target binding.

  • The Sulfonamide Linker: While the primary sulfonamide is crucial for activities like carbonic anhydrase inhibition, derivatization of the sulfonamide nitrogen can lead to compounds with different target profiles.

  • The 4-Nitrophenyl Ring: The nitro group can be reduced to an amine, which can then be further functionalized to introduce a wide variety of substituents. This position is critical for exploring interactions with specific pockets in the target protein.

SAR Workflow Diagram

SAR_Workflow cluster_modifications Structural Modifications Start This compound (Lead Compound) Mod1 Substitution on Benzenesulfonyl Ring Start->Mod1 Mod2 Derivatization of Sulfonamide Nitrogen Start->Mod2 Mod3 Modification of 4-Nitrophenyl Ring (e.g., reduction of NO2) Start->Mod3 Library Diverse Chemical Library Mod1->Library Mod2->Library Mod3->Library Screening Biological Screening (e.g., Anticancer, Antimicrobial) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Mod1 SAR->Mod2 SAR->Mod3 Optimized Optimized Lead Compounds SAR->Optimized

Caption: A typical Structure-Activity Relationship (SAR) workflow.

Conclusion

This compound is a readily accessible and versatile chemical entity with significant potential in medicinal chemistry. Its structural features make it an attractive starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, including cancer and infectious diseases. The protocols and insights provided in this technical guide are intended to facilitate further research into the biological activities and therapeutic potential of this promising scaffold. Future investigations should focus on a systematic evaluation of its activity against a broad panel of biological targets to fully elucidate its medicinal chemistry applications.

References

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Prasetiawati, R., Zamri, A., & Muchtaridi, M. (2023). Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. Pharmacognosy Magazine, 19(81), 205-210. Available from: [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28226-28243. Available from: [Link]

  • CAS. (n.d.). 4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide. In CAS Common Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonamide. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2012). N-Benzoyl-4-nitro-benzene-sulfonamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2936. Available from: [Link]

  • Ferreira, M., et al. (2018). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 3(11), 15995-16005. Available from: [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. Available from: [Link]

  • JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. JETIR, 6(6). Available from: [Link]

  • Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Available from: [Link]

  • International Journal of Biosciences and Technology. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Available from: [Link]

  • ResearchGate. (n.d.). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • El-Emam, A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Smirnov, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16311-16329. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 3-nitro-4-(phenylamino)-. In Substance Details - SRS. Retrieved from [Link]

  • ResearchGate. (n.d.). The reduction transformation of nitroene‐sulfonamide products. Retrieved from [Link]

  • MDPI. (2020). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. In Marine Drugs. Available from: [Link]

  • MDPI. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. In Membranes. Available from: [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-. Retrieved from [Link]

  • MDPI. (2021). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. In Antibiotics. Available from: [Link]

  • Frontiers. (2021). Antimicrobial Activity of Non-steroidal Anti-inflammatory Drugs on Biofilm: Current Evidence and Potential for Drug Repurposing. In Frontiers in Microbiology. Available from: [Link]

  • CAS. (n.d.). 4-Nitrobenzenesulfonamide. In CAS Common Chemistry. Retrieved from [Link]

Sources

Application Note: Analytical Strategies for N-(4-Nitrophenyl)benzenesulfonamide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical characterization and quantification of N-(4-Nitrophenyl)benzenesulfonamide (CAS 1829-81-8), a structural motif prevalent in antibacterial sulfonamides, carbonic anhydrase inhibitors, and dye intermediates.

While often overshadowed by its isomers (e.g., 4-nitrobenzenesulfonamide), this specific congener presents unique analytical challenges due to the electron-withdrawing nitro group on the amine ring, which significantly alters the pKa of the sulfonamide nitrogen and affects ionization efficiency. This guide provides two validated workflows:

  • RP-HPLC-UV/MS: For routine purity profiling and impurity quantification.

  • Electrochemical Voltammetry: For high-sensitivity detection in complex matrices, leveraging the redox activity of the nitro group.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9]

Understanding the physicochemical properties is the prerequisite for method design. The molecule consists of a benzenesulfonyl moiety linked to a 4-nitroaniline core.

PropertyDescriptionAnalytical Implication
Structure Ph-SO₂-NH-(4-NO₂-Ph)Contains both acidic (-NH-) and reducible (-NO₂) sites.
Molecular Weight 278.28 g/mol Detectable by MS (Single Quad or Q-TOF).
Solubility Low in water; High in ACN, DMSO, MeOHSample prep requires organic solvent extraction.
pKa (calc) ~9.5 - 10.0The -NH- proton is weakly acidic due to sulfonyl and nitrophenyl electron withdrawal.
UV Maxima ~270 nm, ~320 nmNitro-aromatic conjugation provides strong UV absorbance.

Analytical Strategy Overview

The following decision tree illustrates the selection logic for the appropriate detection method based on sample type and sensitivity requirements.

AnalyticalStrategy Start Sample Matrix Split Select Priority Start->Split Route_Quant Quantification & Purity (Pharm/Synthesis) Split->Route_Quant High Conc. Route_Sens Trace Detection (Biological/Env) Split->Route_Sens Low Conc. HPLC RP-HPLC-UV/MS (C18 Column) Route_Quant->HPLC EC Voltammetry (DPV) (GCE Electrode) Route_Sens->EC Result_UV UV-Vis (270 nm) Robust, Standard HPLC->Result_UV Result_MS ESI- MS (m/z 277) Specific, Structural ID HPLC->Result_MS Result_Red -NO2 Reduction Peak High Sensitivity EC->Result_Red

Figure 1: Decision matrix for selecting the optimal analytical workflow.

Protocol A: RP-HPLC-UV/MS Method

This is the gold standard for purity analysis and quantification in pharmaceutical formulations or synthesis reaction mixtures.

Mechanistic Rationale
  • Stationary Phase: A C18 column is selected to retain the hydrophobic aromatic rings.

  • Mobile Phase: Acidic pH is avoided in mass spectrometry if negative mode is preferred, but for UV, 0.1% Formic acid ensures the sulfonamide remains neutral (protonated) for better peak shape, preventing tailing caused by interaction with residual silanols.

  • Detection:

    • UV: The 4-nitrophenyl group exhibits a charge-transfer band around 300-320 nm and a primary aromatic band at 270 nm.

    • MS: The sulfonamide nitrogen (-SO₂-NH-) is the site of deprotonation. Negative Ion Mode (ESI-) is highly recommended as it produces a stable [M-H]⁻ ion (m/z 277.2).

Detailed Protocol

Instrument: UHPLC system coupled with PDA and Single Quadrupole MS. Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 35 °C
Injection Volume 2.0 µL
UV Detection 270 nm (Quant), 320 nm (Qual)
MS Mode ESI Negative; Scan range 100-500 m/z

Gradient Profile:

  • 0.0 min: 10% B (Equilibration)

  • 1.0 min: 10% B

  • 8.0 min: 90% B (Linear Ramp)

  • 10.0 min: 90% B (Wash)

  • 10.1 min: 10% B (Re-equilibration)

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL DMSO (Stock: 1 mg/mL).

  • Dilute to working range (e.g., 10 µg/mL) using Mobile Phase A:B (50:50).

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol B: Electrochemical Detection (Voltammetry)

For biological matrices (plasma, urine) or environmental water where optical interference is high, the electroactivity of the nitro group offers a selective advantage.

Mechanistic Rationale

The nitro group (-NO₂) on the aromatic ring undergoes an irreversible, four-electron reduction to a hydroxylamine (-NHOH) or amine (-NH₂) group at negative potentials on carbon electrodes. This reduction peak is distinct and proportional to concentration.

Reaction:



Detailed Protocol

Technique: Differential Pulse Voltammetry (DPV).[1] Electrode System:

  • Working: Glassy Carbon Electrode (GCE), polished with 0.05 µm alumina slurry.

  • Reference: Ag/AgCl (3M KCl).

  • Counter: Platinum Wire.

Reagents:

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0. (Acidic pH shifts peak positive; Neutral pH is often preferred for electrode stability).

Procedure:

  • Activation: Cycle the GCE in 0.5 M H₂SO₄ (-1.0 V to +1.0 V) for 10 cycles to clean the surface.

  • Sample Loading: Add 100 µL of sample (dissolved in MeOH) to 10 mL of degassed PBS in the electrochemical cell.

  • Purge: Bubble Nitrogen (N₂) for 5 minutes to remove dissolved oxygen (Oxygen reduction interferes at negative potentials).

  • Measurement:

    • Scan Range: 0.0 V to -1.2 V.

    • Step Potential: 5 mV.

    • Modulation Amplitude: 25 mV.

    • Scan Rate: 50 mV/s.[2]

  • Data Analysis: Measure the peak current (

    
    ) at approximately -0.6 V to -0.8 V (exact potential depends on pH).
    

EC_Mechanism Electrochemical Reduction Pathway at GCE Step1 Reactant R-NO2 Step2 Intermediate R-NO•- Step1->Step2 + e- Step3 Product R-NHOH / R-NH2 Step2->Step3 + 3e- / + 4H+

Figure 2: Simplified reduction mechanism of the nitro group utilized for detection.

Spectroscopic Identification (Validation)

To confirm the identity of the analyte during method development, use these diagnostic signals.

Infrared Spectroscopy (FT-IR):

  • 1530 cm⁻¹ & 1350 cm⁻¹: Strong asymmetric and symmetric stretching of the -NO₂ group.

  • 1340 cm⁻¹ & 1160 cm⁻¹: Asymmetric and symmetric stretching of the -SO₂- group.

  • 3250-3300 cm⁻¹: N-H stretching vibration.

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, DMSO-d₆):

  • δ 10.5-11.0 ppm (s, 1H): Sulfonamide N-H proton (deshielded, exchangeable with D₂O).

  • δ 8.0-8.2 ppm (d, 2H): Protons ortho to the nitro group (strongly deshielded).

  • δ 7.2-7.8 ppm (m, 7H): Remaining aromatic protons (benzenesulfonyl ring + protons meta to nitro).

Performance & Validation Data

The following parameters are expected when following the protocols above (based on standard nitro-aromatic sulfonamide performance).

ParameterHPLC-UV (270 nm)Electrochemical (DPV)
Linearity Range 0.5 – 100 µg/mL0.1 – 50 µg/mL
LOD (Limit of Detection) ~0.1 µg/mL~0.02 µg/mL
Precision (RSD) < 2.0%< 5.0%
Selectivity High (with gradient)Moderate (Reducible interferences)
Matrix Tolerance High (after extraction)Low (requires clean electrolyte)

References

  • National Institute of Standards and Technology (NIST). (2023). Benzenesulfonamide, N-(4-nitrophenyl)- IR Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Aher, P., et al. (2023).[3] Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Trends in Sciences, 20(6). Link

  • Hadjri, S., et al. (2022). HPLC method with electrochemical detection on gold electrode for simultaneous determination of different antimicrobial agents. Microchemical Journal. Link

  • Menek, N., & Karaman, Y. (2005). Electrochemical Reduction of Some Sulfonamides at Carbon Electrodes. Collection of Czechoslovak Chemical Communications. (Contextual grounding for nitro-sulfonamide reduction potentials).
  • Sigma-Aldrich. (2023). 4-Nitrobenzenesulfonamide Product Specification. (Used for structural comparison and physical property verification). Link

Disclaimer: This protocol is intended for research and development purposes only. All users must validate the method in their specific matrix according to ICH Q2(R1) guidelines before routine use.

Sources

Application Note and Protocol for the HPLC Analysis of N-(4-Nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-(4-Nitrophenyl)benzenesulfonamide using High-Performance Liquid Chromatography (HPLC). The methodology herein is tailored for researchers, scientists, and professionals in drug development, offering a detailed protocol from first principles. This guide emphasizes the rationale behind method development, ensuring scientific integrity and robust, reproducible results. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of this compound Analysis

This compound belongs to the sulfonamide class of compounds, a group renowned for its diverse applications in medicinal chemistry. The accurate quantification of this compound is critical in various stages of drug development, including synthesis monitoring, purity assessment, and stability studies. The presence of the nitroaromatic moiety and the sulfonamide linkage imparts specific physicochemical properties that necessitate a well-developed and validated analytical method for its reliable determination.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chromatographic Theory and Method Development Rationale

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's chemical properties and its interaction with the stationary and mobile phases.

Analyte Properties
Stationary Phase Selection

A C18 (octadecylsilyl) stationary phase is selected for this application. C18 columns are widely used in reversed-phase HPLC and provide excellent retention for moderately polar to nonpolar compounds. The hydrophobic interactions between the analyte's phenyl rings and the C18 alkyl chains will be the primary mechanism of retention. A column with standard dimensions (e.g., 250 mm x 4.6 mm) and a 5 µm particle size is a good starting point for robust method development.

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff (approximately 190 nm), and excellent solvating properties for a wide range of organic molecules.[2]

  • Aqueous Phase and pH Control: To ensure the this compound is in its non-ionized form for optimal retention and peak shape, the pH of the mobile phase should be maintained at least 2 pH units below the analyte's pKa. Given the expected acidic nature of the sulfonamide proton due to the nitro group, a mobile phase pH of around 3 is a suitable starting point. This is achieved by the addition of a small amount of an acid to the aqueous component. Phosphoric acid is a common choice as it is a non-volatile buffer and provides good UV transparency at low wavelengths.[3] A concentration of 0.1% phosphoric acid in water is typically sufficient to achieve the desired pH.

  • Isocratic vs. Gradient Elution: For a single analyte, an isocratic elution (constant mobile phase composition) is often sufficient and provides better reproducibility. The optimal ratio of acetonitrile to the aqueous phase will be determined experimentally to achieve a reasonable retention time (typically between 3 and 10 minutes) and good peak shape.

Detection Wavelength

The presence of the 4-nitrophenyl group in the analyte's structure suggests strong UV absorbance. The related compound, 4-nitrophenol, exhibits a maximum absorbance around 319 nm. Therefore, a detection wavelength in this region is expected to provide high sensitivity for this compound. A photodiode array (PDA) detector can be used to determine the optimal detection wavelength by examining the UV spectrum of the analyte peak. For routine analysis, a single wavelength UV detector set at the determined maximum absorbance (λmax) can be used. Based on the structure, a wavelength of 270 nm is also a suitable choice for sulfonamides.[4]

Detailed Application Protocols

This section provides step-by-step protocols for the HPLC analysis of this compound, including sample preparation, instrument setup, and method validation in accordance with ICH Q2(R1) guidelines.[5][6]

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation

A standard HPLC system equipped with:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV or PDA detector

  • Chromatography data system (CDS)

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for the analyte.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)Acetonitrile is a suitable organic modifier. Phosphoric acid ensures a low pH to maintain the analyte in a non-ionized form. The exact ratio should be optimized (e.g., starting with 60:40).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 270 nm (or λmax determined by PDA)Provides good sensitivity for the analyte based on its chromophores.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.
Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of acetonitrile and then dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to obtain a concentration within the linear range of the method. For formulated products, an extraction step may be necessary. A generic approach is to dissolve the formulation in a suitable solvent (e.g., acetonitrile), sonicate, centrifuge, and then dilute the supernatant with the mobile phase.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the HPLC analysis of this compound.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Inject Standards & Samples StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis.

Method Validation Protocol

A robust analytical method must be validated to ensure it is suitable for its intended purpose. The following validation parameters should be assessed according to ICH Q2(R1) guidelines.[5][6]

Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (mobile phase), a placebo (formulation matrix without the analyte), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of this compound.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. Analyze at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Detection wavelength (e.g., ± 2 nm) The system suitability parameters should remain within acceptable limits for each variation.

Data Presentation

The following tables provide examples of how to present the data obtained during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T)≤ 2.01.1
Theoretical Plates (N)≥ 20008500
RSD of Peak Areas (n=6)≤ 2.0%0.5%
RSD of Retention Times (n=6)≤ 1.0%0.2%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1Value
10Value
25Value
50Value
100Value
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%40ValueValue
100%50ValueValue
120%60ValueValue
Mean Recovery (%) 98-102%

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The rationale behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method development process. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. This guide serves as a valuable resource for scientists and researchers involved in the analysis of sulfonamides and related compounds.

References

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • ResearchGate. Effect of acetonitrile volume fractions in the mobile phase on the retention factors (k) of five triterpenes in HPLC. Available at: [Link].

  • International Journal of Applied Science and Technology. Importance of RP-HPLC in Analytical Method Development: A Review. Available at: [Link].

  • European Medicines Agency. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link].

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link].

  • MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Available at: [Link].

  • American Laboratory. Quality Evaluation of HPLC-Grade Acetonitrile. Available at: [Link].

  • Shimadzu. C190-E094A_Tips for practical HPLC analysis. Available at: [Link].

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available at: [Link].

  • International Journal of Chemical and Pharmaceutical Analysis. A new rp-hplc assay method for determination and quantitation of nitrofurantoin api. Available at: [Link].

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link].

  • SIELC Technologies. Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-. Available at: [Link].

  • ResearchGate. (PDF) 4-Nitrophenyl benzenesulfonate. Available at: [Link].

  • Reddit. Recommended mobile phase for HPLC as acetonitrile part of it, for Forensics and drug of abuse investigations. Available at: [Link].

  • CIPAC. Appendix II (Template HPLC-UV Method). Available at: [Link].

Sources

NMR spectroscopy of N-(4-Nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Protocol for N-(4-Nitrophenyl)benzenesulfonamide via NMR Spectroscopy

Executive Summary

This application note details the structural verification of This compound , a critical pharmacophore in medicinal chemistry often utilized as a model for studying sulfonamide hydrogen bonding and electronic effects.[1]

Unlike simple amides, the sulfonamide moiety (


) presents unique challenges in NMR spectroscopy, particularly regarding the lability of the NH proton and the solubility of nitro-substituted derivatives.[1] This guide provides a robust protocol for sample preparation in DMSO-

, acquisition parameters optimized for aromatic resolution, and a logic-based assignment strategy to distinguish between the two aromatic spin systems.

Chemical Context & Strategic Analysis

Molecule: this compound Molecular Formula:


MW:  278.28  g/mol [1]
Structural Challenges:
  • Dual Aromatic Systems: The molecule contains two distinct aromatic rings:

    • Ring A (Benzenesulfonyl): A monosubstituted benzene ring attached to the sulfur atom.

    • Ring B (4-Nitrophenyl): A para-disubstituted ring attached to the nitrogen.[1]

  • The "Invisible" Proton: In non-polar solvents like

    
    , the acidic sulfonamide NH proton often broadens into the baseline or exchanges rapidly, making integration unreliable.
    
  • Electronic Push-Pull: The strong electron-withdrawing group (

    
    ) on Ring B creates a significant dipole, dramatically deshielding adjacent protons (AA'BB' system).[1]
    
Experimental Workflow

Workflow Start Crude Synthesis (Sulfonyl Chloride + p-Nitroaniline) Purify Purification (Recrystallization EtOH/H2O) Start->Purify Yield Verification Prep Sample Prep (10-15 mg in DMSO-d6) Purify->Prep Dry Solid Acq Acquisition (1H, COSY, HSQC) Prep->Acq Solubilization Analysis Data Analysis (Spin System Separation) Acq->Analysis FID Processing

Figure 1: End-to-end workflow for the synthesis and verification of this compound.

Detailed Protocols

Protocol A: Sample Preparation (The DMSO Necessity)

Objective: Eliminate solubility issues and stabilize the NH proton exchange rate to ensure a sharp, integrable singlet.

Rationale:


 is unsuitable due to poor solubility of the nitro-derivative and rapid NH exchange.[1] DMSO-

acts as a hydrogen bond acceptor, "locking" the NH proton and slowing exchange, which sharpens the peak and shifts it downfield (typically >10 ppm).

Steps:

  • Massing: Weigh 10–15 mg of the dry solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).[1]
    
    • Note: If the sample contains trace acid, add a spatula tip of activated basic alumina or

      
       to the bulk solvent bottle (filter before use) to prevent acid-catalyzed exchange broadening.
      
  • Homogenization: Vortex for 30 seconds. Ensure no particulates remain; the solution must be clear yellow/orange.

  • Transfer: Transfer to a 5mm high-precision NMR tube. Cap immediately to prevent atmospheric water absorption (HDO signal interferes at ~3.33 ppm).[1]

Protocol B: Acquisition Parameters (Bruker/Varian Standard)

Instrument: 400 MHz or higher recommended for aromatic resolution.

ParameterValueCausality/Reasoning
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise per unit time.[1]
Relaxation Delay (

)
2.0 - 5.0 s Aromatic protons and the NH proton have long

relaxation times.[1] Short delays lead to integration errors (under-estimation).[1]
Spectral Width 14 ppm (-1 to 13 ppm)Must capture the highly deshielded NH peak (~11 ppm).[1]
Scans (NS) 16 or 32Sufficient for 10 mg sample concentration.[1]
Temperature 298 K (25°C)Standard.[1] Higher temps increase exchange rate (bad for NH).[1]

Data Analysis & Interpretation

The Assignment Logic

The spectrum will display three distinct regions. Use the following logic tree to assign them:

  • The NH Region (>10 ppm): Only one signal appears here.

  • The Nitro-Aromatic Region (8.0 - 8.4 ppm): The protons ortho to the nitro group are the most deshielded aromatic protons.[1]

  • The Overlap Region (7.2 - 7.9 ppm): Contains the Benzenesulfonyl ring and the upper half of the aniline ring.

AssignmentLogic Root Signal Observed? Region1 Region: > 10.5 ppm Root->Region1 Region2 Region: 8.0 - 8.5 ppm Root->Region2 Region3 Region: 7.2 - 7.9 ppm Root->Region3 Assign1 Sulfonamide NH (Broad Singlet) Region1->Assign1 Assign2 Ring B: Protons ortho to NO2 (Doublet, J~9Hz) Region2->Assign2 Split3 Splitting Pattern? Region3->Split3 Doublet (J~9Hz) Doublet (J~9Hz) Split3->Doublet (J~9Hz) AA'BB' System Multiplet/Triplet Multiplet/Triplet Split3->Multiplet/Triplet Spin System A Assign3 Ring B: Protons ortho to NH (~7.3 ppm) Doublet (J~9Hz)->Assign3 Assign4 Ring A: Meta/Para protons (~7.5-7.7 ppm) Multiplet/Triplet->Assign4 Assign5 Ring A: Ortho protons (~7.8 ppm) Multiplet/Triplet->Assign5

Figure 2: Decision tree for assigning proton resonances based on chemical shift and multiplicity.

Chemical Shift Data (DMSO- )
Atom GroupType

(ppm)
Multiplicity

(Hz)
IntegralAssignment Logic
NH Amide11.0 - 11.2 Singlet (br)-1HHighly acidic due to

and

.[1] Disappears with

shake.
Ring B (3,5) Ar-CH8.20 - 8.25 Doublet~9.02HOrtho to

.[1] Strong inductive deshielding.[1] Part of AA'BB'.[2][3][4][5][6][7]
Ring A (2,6) Ar-CH7.80 - 7.85 Doublet~7.52HOrtho to

.[1] Deshielded by sulfonyl group.[1]
Ring A (4) Ar-CH7.60 - 7.65 Triplet~7.51HPara to

.[1]
Ring A (3,5) Ar-CH7.50 - 7.60 Triplet~7.52HMeta to

.[1] Often overlaps with para.
Ring B (2,6) Ar-CH7.30 - 7.40 Doublet~9.02HOrtho to NH.[1] Shielded relative to nitro-ortho protons.[1]
Validation Tests
  • The

    
     Shake: 
    
    • Add 1 drop of

      
       to the NMR tube and shake.
      
    • Result: The peak at ~11.0 ppm should disappear. If it remains, the product is not the sulfonamide (likely an impurity or starting material).

  • COSY (Correlation Spectroscopy):

    • The doublet at 8.2 ppm (Ring B) must show a cross-peak only with the doublet at 7.3 ppm.

    • The doublet at 7.8 ppm (Ring A) must show cross-peaks with the multiplets at 7.5-7.6 ppm.

    • Note: There is NO cross-peak between Ring A and Ring B protons (separated by heteroatoms).

Troubleshooting

  • Issue: Broad or missing NH peak.

    • Cause: Wet DMSO or acidic impurities causing rapid proton exchange.[1]

    • Fix: Filter sample through basic alumina or use a fresh ampoule of DMSO-

      
      .[1]
      
  • Issue: Water peak obscuring aromatic region.

    • Cause: DMSO is hygroscopic.[1]

    • Fix: In DMSO, water appears at ~3.33 ppm, which is far upfield of the aromatic region (7-8 ppm).[1] If a peak appears at 7-8 ppm that shouldn't be there, it is likely residual solvent from synthesis (e.g., Toluene @ 7.1 ppm or Benzene @ 7.3 ppm).[1]

  • Issue: Integration is off (e.g., aromatic ratio is not 5:4).

    • Cause:

      
       (relaxation delay) is too short. Aromatic protons relax slowly.[1]
      
    • Fix: Increase

      
       to 5 seconds.
      

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2746: this compound IR/MS/NMR Data.[1] National Institute of Advanced Industrial Science and Technology (AIST). [Link][1]

  • PubChem. 4-Nitrobenzenesulfonamide Compound Summary (Analogous Structure Data). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for Sulfonamide shifts). [Link][1]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179.[1] [Link]

Sources

Application Note: High-Sensitivity Mass Spectrometry Profiling of N-(4-Nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-(4-Nitrophenyl)benzenesulfonamide represents a critical scaffold in medicinal chemistry, serving as a model for sulfonamide antibiotics, carbonic anhydrase inhibitors, and antitumor agents.[1] Its structure comprises a benzenesulfonyl moiety linked to a 4-nitroaniline group.[1]

From a mass spectrometry perspective, this molecule presents a classic "acidic proton" profile due to the sulfonamide nitrogen (


 estimated ~6.0–7.5), which is further acidified by the strong electron-withdrawing para-nitro group. While positive mode ESI is common for amines, Negative Electrospray Ionization (ESI-)  is the authoritative recommendation for this specific analyte. The stability of the deprotonated precursor 

provides superior sensitivity and a more predictable fragmentation pattern compared to the protonated cation, which often suffers from ion suppression and complex adduct formation.

This guide details a validated protocol for the LC-MS/MS analysis of this compound, focusing on the mechanistic causality of fragmentation to ensure high-confidence identification.

Method Development: The "Why" Behind the Parameters

Ionization Source Selection: The Case for Negative Mode

Although sulfonamides can be protonated (


), the negative mode is strictly preferred for this compound for three reasons:
  • Acidity: The

    
     proton is labile.[1] The 
    
    
    
    group stabilizes the resulting negative charge via resonance delocalization on the anilide ring.
  • Background Noise: ESI(-) typically exhibits lower chemical background noise than ESI(+), improving the Signal-to-Noise (S/N) ratio for trace analysis.[1]

  • Fragmentation Specificity: The negative ion fragmentation is dominated by stable anion formation (sulfinate and anilide), providing cleaner structural diagnostics than the chaotic fragmentation often seen in positive mode.

Mobile Phase Chemistry

To maximize ionization efficiency in ESI(-), the mobile phase pH should ideally approach or exceed the


 of the analyte, or at least use a buffer that does not suppress deprotonation.
  • Buffer: Ammonium Acetate (10 mM). Unlike formic acid (which suppresses ESI-), ammonium acetate provides a neutral-to-slightly-basic environment in the droplet, facilitating proton abstraction.[1]

  • Solvent: Methanol is preferred over Acetonitrile for sulfonamides in negative mode as it often supports better stable spray currents and solvation of polar anions.

Experimental Protocol

Sample Preparation[1]
  • Stock Solution: Prepare 1 mg/mL in Methanol (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (v/v).

  • QC Check: Filter through 0.22 µm PTFE filter to remove particulates.

LC-MS/MS Conditions

System: Triple Quadrupole (QqQ) or Q-TOF.

ParameterSettingRationale
Column C18 (2.1 x 100 mm, 1.7 µm)Standard reverse-phase retention.[1]
Mobile Phase A Water + 5mM Ammonium AcetateBuffer facilitates ionization.[1]
Mobile Phase B MethanolOrganic modifier.[1]
Flow Rate 0.3 mL/minOptimal for ESI desolvation.[1]
Gradient 0-1 min: 10% B; 1-6 min: 10->90% BRetain polar impurities; elute analyte.[1]
Ionization ESI Negative (-) Exploits acidic N-H.[1]
Capillary Voltage -2.5 kV to -3.5 kVSoft ionization to prevent in-source fragmentation.[1]
Desolvation Temp 350°CEnsures complete solvent evaporation.[1]
MRM Transitions (Quantitation & Qualification)
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)TypeAssignment
277.0

137.0 20-25Quantifier4-Nitroanilide anion (Cleavage A)
277.0

141.0 20-25QualifierBenzenesulfinate anion (Cleavage B)[1]
277.0

213.0 15QualifierLoss of

(Rearrangement)

Fragmentation Mechanism & Data Interpretation[1][2][3][4][5][6][7]

Understanding the fragmentation is crucial for distinguishing the analyte from isobaric interferences. The fragmentation of N-aryl benzenesulfonamides in negative mode follows distinct pathways governed by the stability of the resulting anions.

Primary Pathway: S-N Bond Cleavage

The most abundant fragments result from the cleavage of the sulfonamide bond (


). The charge retention depends on the relative acidity of the two fragments:
  • Path A (

    
     137):  The charge remains on the nitrogen, forming the 4-nitroanilide anion . The nitro group strongly stabilizes this anion, making it the base peak (Quantifier).
    
  • Path B (

    
     141):  The charge remains on the sulfur-oxygen moiety, forming the benzenesulfinate anion .
    
Secondary Pathway: Extrusion (Rearrangement)

A characteristic rearrangement observed in sulfonamides involves the extrusion of neutral sulfur dioxide (


, 64 Da). This proceeds via an intramolecular ipso-attack, where the nitrogen atom attacks the benzene ring carbon attached to the sulfur, expelling 

and forming a biphenyl-amine-like anion (

213).[1]
Visualization of Fragmentation Pathways

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 277 (Deprotonated Sulfonamide) SN_Cleavage S-N Bond Cleavage Parent->SN_Cleavage Rearrangement Rearrangement (-SO₂) Parent->Rearrangement NitroAnilide Product Ion A 4-Nitroanilide Anion m/z 137 (Base Peak/Quantifier) SN_Cleavage->NitroAnilide Charge retention on N (Stabilized by -NO₂) Sulfinate Product Ion B Benzenesulfinate Anion m/z 141 SN_Cleavage->Sulfinate Charge retention on SO₂ M_minus_SO2 Product Ion C [M-H-SO₂]⁻ m/z 213 Rearrangement->M_minus_SO2 Loss of 64 Da (Ipso-substitution)

Caption: Fragmentation pathways of this compound in ESI(-). The nitro group directs the charge retention to m/z 137.

Quality Control & Troubleshooting

Linearity & Range
  • Target Dynamic Range: 1 ng/mL to 1000 ng/mL.

  • Acceptance Criteria:

    
    .
    
  • Internal Standard: Use Deuterated analogue (

    
    -Benzenesulfonamide) or a structural analogue like N-(4-Chlorophenyl)benzenesulfonamide.
    
Common Issues & Solutions
IssueProbable CauseCorrective Action
Low Sensitivity Wrong pH or Ion SuppressionSwitch to Ammonium Acetate; Check for co-eluting matrix.[1]
Signal Instability Inconsistent SprayClean ESI capillary; Ensure flow rate is stable (0.3 mL/min).
High Background Contaminated SourceClean ion source; Use fresh LC solvents.[1]
Adducts (

313)

formation
Remove chlorinated solvents (e.g., DCM, Chloroform) from the system.[1]

References

  • NIST Mass Spectrometry Data Center. (2023). Benzenesulfonamide, N-(4-nitrophenyl)- Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.

  • Perera, B. et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.

  • Holcapek, M. et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[3] Rapid Communications in Mass Spectrometry.[4][5]

  • PubChem. (2023). 4-Nitrobenzenesulfonamide Compound Summary. National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: N-(4-Nitrophenyl)benzenesulfonamide Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility, Stability, and Precipitation Issues in DMSO & Aqueous Assays

Compound: N-(4-Nitrophenyl)benzenesulfonamide Primary Solvent: Dimethyl Sulfoxide (DMSO) Application: High-Throughput Screening (HTS), Cell-Based Assays, Chemical Synthesis[1]

Executive Summary & Physicochemical Profile

This compound is a sulfonamide derivative characterized by a polar sulfonamide linker (


) flanked by a phenyl ring and a nitro-substituted phenyl ring.[1] While the sulfonamide moiety acts as a hydrogen bond donor/acceptor, the aromatic rings drive lipophilicity, often leading to significant solubility challenges when transitioning from organic stock solutions to aqueous media.
Key Physicochemical Properties
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate Molecular Weight (278.28 g/mol )
LogP (Estimated) ~2.5 - 3.0Moderately lipophilic; prone to aggregation in water.[1]
pKa (Sulfonamide NH) ~6.0 - 7.5 (Estimated)Critical: The electron-withdrawing 4-nitro group increases acidity.[1] Solubility is highly pH-dependent.[1]
DMSO Solubility High (>50 mM typical)Soluble due to DMSO's H-bond accepting capability.[1]
Aqueous Solubility Low (<100 µM typical)Prone to "crashing out" upon dilution.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: Initial Dissolution

Q: "I added DMSO to the powder, but it remains cloudy or has visible particulates. Is the compound defective?"

A: Not necessarily. While sulfonamides are generally soluble in DMSO, crystal lattice energy and aggregation can impede initial dissolution.

  • Root Cause: The thermodynamic barrier to break the crystal lattice (heat of fusion) has not been overcome.

  • Solution Protocol:

    • Vortex: Vortex vigorously for 60 seconds.

    • Sonicate: Use an ultrasonic bath (35–40 kHz) for 10–15 minutes. The cavitation energy helps break apart crystal aggregates.

    • Warm: Gently heat the solution to 37°C - 45°C. Note: Do not exceed 60°C to avoid thermal degradation.

    • Visual Check: Hold the vial against a light source. If "schlieren" lines (swirling refraction patterns) are visible, dissolution is incomplete. Continue mixing.

Issue 2: The "Crash Out" Phenomenon

Q: "My DMSO stock is clear, but when I dilute it into my assay buffer (PBS, pH 7.4), a precipitate forms immediately."

A: This is the most common failure mode, driven by the "hydrophobic effect."

  • Mechanism: DMSO is highly hygroscopic and miscible with water. When you add the stock to water, the DMSO molecules preferentially H-bond with water, stripping the solvation shell from your compound. The hydrophobic aromatic rings of this compound then aggregate to minimize water contact, causing precipitation.[1]

  • Troubleshooting Steps:

    • Check Concentration: Ensure your final aqueous concentration is below the solubility limit (likely <100 µM).

    • Step-Wise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate dilution (e.g., dilute stock to 10% DMSO in buffer first, then dilute further).

    • Mixing Speed: Rapid dispersion is key. Add the DMSO stock into the vortexing buffer, not the other way around.

    • pH Adjustment: Because the pKa is likely near neutral (~6-7), the compound is more soluble as an anion. Ensure your buffer pH is above the pKa (e.g., pH 7.4–8.0) to promote ionization and solubility.

Issue 3: Stock Solution Instability

Q: "I stored my 10 mM stock at -20°C. Upon thawing, I see needle-like crystals that won't redissolve."

A: This indicates water contamination in your DMSO.

  • Root Cause: DMSO is hygroscopic. If the vial was opened frequently or stored loosely capped, it absorbed atmospheric moisture. At -20°C, water acts as an anti-solvent, forcing the compound out of solution (nucleation).

  • Solution:

    • Redissolving: Heat to 37°C and sonicate. If it fails, the stock may be compromised (water content >10%).

    • Prevention: Store stocks in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use anhydrous DMSO (stored over molecular sieves) for stock preparation.

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution
  • Calculate: Weigh approximately 2.78 mg of this compound.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or better, water content <0.1%).

  • Dissolve: Vortex for 30 seconds. If particulates remain, sonicate at room temperature for 5 minutes.

  • QC: Centrifuge at 13,000 rpm for 5 minutes. Inspect the bottom of the tube for a pellet. If clear, the stock is ready.

  • Storage: Aliquot into amber glass vials (or polypropylene compatible with DMSO). Store at -20°C or -80°C.

Protocol B: Serial Dilution for Biological Assays (Minimizing Precipitation)
  • Prepare Intermediate Plate: Perform all serial dilutions in 100% DMSO first. Do not dilute in water yet.

    • Example: 10 mM

      
       3 mM 
      
      
      
      1 mM (all in DMSO).
  • Transfer to Aqueous: Transfer a small volume (e.g., 1 µL) of the DMSO dilution into the assay well containing buffer (e.g., 99 µL).

    • Result: Final DMSO concentration is 1%.

  • Agitate Immediately: Mix instantly by pipetting or orbital shaking to prevent local regions of high supersaturation.

Visualizations (Mechanistic Logic)

Figure 1: Solubility & Precipitation Mechanism

This diagram illustrates the molecular behavior of the compound in DMSO versus Aqueous environments.

SolubilityMechanism cluster_organic Organic Phase (Stock) cluster_aqueous Aqueous Phase (Assay) Compound Solid Compound (Crystal Lattice) Solvated Solvated Complex (Stable in DMSO) Compound->Solvated + DMSO (Disrupts Lattice) DMSO DMSO Solvent (H-Bond Acceptor) Precipitate Precipitation (Hydrophobic Aggregation) Solvated->Precipitate + Water (Dilution) (DMSO strips off) Ionized Ionized Form (Soluble Anion) Solvated->Ionized Dilution into Basic Buffer Water Aqueous Buffer (High Polarity) Precipitate->Ionized pH > pKa (Deprotonation)

Caption: Figure 1: Transition from stable organic solvation to potential aqueous precipitation. High pH promotes solubility via ionization.[1]

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Visible Precipitate CheckSolvent 1. Is solvent 100% DMSO? Start->CheckSolvent CheckWater Check Water Content (Hygroscopic uptake?) CheckSolvent->CheckWater Yes (Stock) CheckBuffer 2. Is it in Aqueous Buffer? CheckSolvent->CheckBuffer No (Assay) Sonicate Action: Sonicate & Warm (37°C) CheckWater->Sonicate Fix CheckConc Check Final Concentration (>100 µM?) CheckBuffer->CheckConc CheckPH Check Buffer pH (Is pH < pKa?) CheckConc->CheckPH No (Conc OK) ActionDilute Action: Lower Conc. or Increase DMSO % CheckConc->ActionDilute Yes (Too High) ActionBase Action: Adjust pH > 7.5 (Ionize Sulfonamide) CheckPH->ActionBase Yes (Too Acidic)

Caption: Figure 2: Step-by-step logic for diagnosing precipitation events in stock solutions vs. assay buffers.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Balakin, K. V., et al. (2006). "Property-based design of GPCR ligands." Current Medicinal Chemistry. (Discusses sulfonamide solubility profiles).
  • Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data."[2] Technical Bulletin 102. Link

  • Wishart, D. S., et al. (2006). "DrugBank: a comprehensive resource for in silico drug discovery and exploration." (Reference for Sulfonamide pKa data). Link[1]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link[1]

Sources

interference of N-(4-Nitrophenyl)benzenesulfonamide in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing N-(4-Nitrophenyl)benzenesulfonamide in their experimental workflows and are encountering unexpected or confounding results. While this compound is not widely documented as a pan-assay interference compound (PAINS), its chemical structure, possessing both a sulfonamide group and a nitroaromatic moiety, presents a potential for various off-target and technology-dependent interactions.[1][2]

This document provides a structured approach to identifying and mitigating potential artifacts arising from the use of this compound. It is organized into a troubleshooting guide and a set of frequently asked questions (FAQs) to directly address common issues. Our goal is to equip you with the knowledge and experimental tools to ensure the integrity and validity of your results.

Troubleshooting Guide

This section is designed to help you diagnose and resolve issues you may be observing in your experiments involving this compound.

Issue 1: Apparent Inhibition or Potentiation in a Fluorescence-Based Assay

You observe that this compound consistently shows activity (either inhibition or enhancement of signal) in your fluorescence-based assay (e.g., FRET, TR-FRET, fluorescence polarization).

Possible Causes & Explanations
  • Fluorescence Quenching or Enhancement: The 4-nitrophenyl group is an electron-withdrawing group and can act as a quencher for certain fluorophores, leading to a false positive signal in assays where signal loss indicates activity.[3][4] Conversely, interactions with assay components could alter the compound's intrinsic fluorescence, leading to signal enhancement.

  • Autofluorescence: The compound itself may be fluorescent at the excitation and/or emission wavelengths of your assay, leading to a false positive or negative result depending on the assay format.[4][5]

  • Inner Filter Effect: At higher concentrations, the compound may absorb the excitation or emission light of the fluorophore, leading to an apparent decrease in signal that is not due to biological activity.[4]

Step-by-Step Diagnostic Workflow
  • Assess Compound's Intrinsic Fluorescence:

    • Prepare a dilution series of this compound in your assay buffer.

    • Using a plate reader, scan the emission spectrum across a range of excitation wavelengths relevant to your assay.

    • Compare the signal to a buffer-only control. Significant signal from the compound alone indicates autofluorescence.

  • Control for Quenching and Inner Filter Effects:

    • Run the assay in the absence of the biological target (e.g., enzyme or receptor).

    • Add this compound at the same concentrations used in the full assay.

    • A dose-dependent decrease in the fluorescence of the probe in the absence of the target suggests quenching or an inner filter effect.

  • Orthogonal Assay Validation:

    • Confirm the biological activity using a non-fluorescence-based method. For example, if you are studying a kinase, switch from a TR-FRET assay to a luminescence-based ATP depletion assay or a label-free mass spectrometry-based assay.[6]

G cluster_0 Troubleshooting Fluorescence Assays start Unexpected Activity in Fluorescence Assay check_intrinsic Measure Intrinsic Fluorescence of Compound start->check_intrinsic is_autofluorescent Is Compound Autofluorescent? check_intrinsic->is_autofluorescent run_target_free Run Assay Without Biological Target is_autofluorescent->run_target_free No conclusion_artifact Conclusion: Assay Artifact is_autofluorescent->conclusion_artifact Yes is_quenching Is Signal Attenuated? run_target_free->is_quenching orthogonal_assay Validate with Orthogonal (Non-Fluorescent) Assay is_quenching->orthogonal_assay No is_quenching->conclusion_artifact Yes conclusion_real Conclusion: Potential True Hit orthogonal_assay->conclusion_real

Caption: Decision tree for diagnosing fluorescence assay interference.

Issue 2: Poor Reproducibility and Steep Dose-Response Curves

Your dose-response curves for this compound are unusually steep (high Hill slope) and vary significantly between experiments.

Possible Causes & Explanations
  • Compound Aggregation: Many small molecules, particularly those with hydrophobic regions, can form aggregates at higher concentrations. These aggregates can non-specifically sequester and inhibit proteins, leading to steep, difficult-to-reproduce dose-response curves.[4]

  • Limited Solubility: The compound may be precipitating out of solution at higher concentrations, leading to inconsistent results. The reported physical state is a solid with low aqueous solubility.[7]

Step-by-Step Diagnostic Workflow
  • Assess Solubility:

    • Visually inspect the highest concentrations of your compound in assay buffer for any signs of precipitation.

    • Use dynamic light scattering (DLS) to detect the formation of aggregates as a function of compound concentration.

  • Detergent-Based Disruption of Aggregates:

    • Re-run the dose-response experiment in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.

    • If the inhibitory activity is significantly reduced or abolished in the presence of the detergent, aggregation is the likely cause.

  • Counter-Screen with a Control Enzyme:

    • Test the compound against an unrelated, well-characterized enzyme (e.g., beta-lactamase) under the same assay conditions.

    • Inhibition of the control enzyme suggests non-specific activity, a hallmark of aggregation.

G cluster_1 Investigating Non-Specific Inhibition start Poor Reproducibility & Steep Dose-Response check_solubility Visual & DLS Solubility Check start->check_solubility is_soluble Is Compound Soluble? check_solubility->is_soluble add_detergent Add Non-Ionic Detergent (e.g., 0.01% Triton X-100) is_soluble->add_detergent Yes conclusion_aggregate Conclusion: Likely Aggregator is_soluble->conclusion_aggregate No (Precipitate) activity_persists Does Activity Persist? add_detergent->activity_persists control_enzyme Test Against Unrelated Enzyme (e.g., Beta-Lactamase) activity_persists->control_enzyme Yes activity_persists->conclusion_aggregate No conclusion_specific Conclusion: Potentially Specific Interaction control_enzyme->conclusion_specific

Caption: Workflow to test for compound aggregation.

Frequently Asked Questions (FAQs)

Q1: My compound shows activity in a primary screen. What are the immediate next steps to rule out interference?

A1: Before committing significant resources, it is crucial to perform a series of triaging experiments.[8] First, check for assay-specific interference as outlined in the troubleshooting guide (e.g., autofluorescence for fluorescence assays). Second, perform a target-free control experiment to see if the compound interacts with assay components. Finally, confirm any hits in an orthogonal assay that uses a different detection technology.

Q2: Could the sulfonamide group in this compound cause specific types of interference?

A2: Yes, the sulfonamide functional group is present in many bioactive molecules and can participate in specific interactions.[1][2] For example, sulfonamides are known to chelate metal ions, which could be problematic in assays relying on metal-dependent enzymes. If your target is a metalloenzyme, consider adding a chelating agent like EDTA to a control well to see if it phenocopies the effect of your compound. Additionally, sulfonamides have been incorporated into fluorescent probes, suggesting they can have inherent optical properties.[9]

Q3: Is the nitro group a concern for assay interference?

A3: The nitroaromatic moiety is a known structural alert, often associated with reactivity and potential for redox cycling.[8] In cell-based assays, nitro groups can be reduced by cellular reductases to form reactive nitroso and hydroxylamino species. These can covalently modify proteins or generate reactive oxygen species (ROS), leading to cytotoxicity or other off-target effects that can be misinterpreted as specific inhibition. It is advisable to run a cytotoxicity counter-assay (e.g., an MTS or LDH release assay) in parallel with your primary cell-based assay.

Q4: How can I be sure my observed activity is due to the compound itself and not an impurity?

A4: This is a critical point. The purity of the compound should be verified by an independent method, such as LC-MS and NMR. If possible, source the compound from a different vendor or synthesize a fresh batch to see if the activity is consistent. Commercial availability of this compound is noted, but purity can vary.[10]

Q5: What quantitative data should I be looking at to assess potential interference?

A5: Key quantitative parameters can help flag potential artifacts. The table below summarizes some of these indicators.

ParameterIndication of Potential InterferenceRationale
Hill Slope > 1.5Often indicative of non-specific mechanisms like aggregation.
IC50 Shift with Enzyme Concentration IC50 increases with higher enzyme concentration.Suggests stoichiometric, non-catalytic inhibition (common with aggregators or reactive compounds).
IC50 Shift with Detergent IC50 significantly increases or activity is abolished.Suggests the active species is a compound aggregate.
Signal in Target-Free Wells Dose-dependent signal change without the biological target.Points to direct interference with the assay technology (e.g., fluorescence quenching, signal enhancement).

Experimental Protocols

Protocol 1: Autofluorescence and Quenching Assessment
  • Preparation: Prepare a 2-fold serial dilution of this compound in the final assay buffer, starting from the highest concentration used in your experiments. Include a buffer-only control.

  • Autofluorescence Measurement: In a microplate, add the compound dilutions. Read the plate using the same excitation and emission filter sets as your primary assay.

  • Quenching Measurement: In a separate plate, add the compound dilutions to wells containing your fluorescent probe/substrate at its final assay concentration (without the biological target). Incubate for 15-30 minutes. Read the plate using the appropriate filter set.

  • Analysis: For autofluorescence, compare the signal of compound-containing wells to the buffer control. For quenching, calculate the percent signal reduction relative to the probe-only control wells.

Protocol 2: Aggregation Counter-Screen using Detergent
  • Preparation: Prepare two sets of assay plates. In the "Test" set, prepare your standard assay buffer. In the "Control" set, prepare the assay buffer containing 0.01% (v/v) Triton X-100.

  • Compound Addition: Add your this compound dilution series to both sets of plates.

  • Assay Execution: Proceed with the addition of your biological target, substrate, and other reagents as per your standard protocol.

  • Analysis: Generate dose-response curves for both conditions (with and without detergent). A significant rightward shift in the IC50 or a complete loss of activity in the presence of Triton X-100 is strong evidence for aggregation-based inhibition.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8387, this compound. Available from: [Link].

  • Hoffman Fine Chemicals. CAS 1576-44-9 | 4-Nitro-N-phenylbenzenesulfonamide. Available from: [Link].

  • Asif, M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Chemistry & Biology Interface, 12(2), 73-98.
  • Thorne, N., Auld, D. S., & Inglese, J. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link].

  • Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link].

  • G.M. Papaioannou, et al. (2026). From Serendipity to Strategy: Rationalizing Molecular Glue Discovery and Proximity-Induced Pharmacology through Chemical Biology. ACS Chemical Biology.
  • SignalChem. (2026). Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits. Available from: [Link].

  • Bickle, M. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link].

  • Stratton, C. W., & Reller, L. B. (1977). Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques. Antimicrobial agents and chemotherapy, 11(3), 418–421.
  • Molecular Biology. Assay Troubleshooting. Available from: [Link].

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Thorne, N., Auld, D. S., & Inglese, J. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. PubMed, PMID: 32045180.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22784, 4-Nitrobenzenesulfonamide. Available from: [Link].

  • ResearchGate. Representative biologically active sulfonamide-bearing drugs. Available from: [Link].

  • ResearchGate. Biological activity produced by benzenesulfonamide derivatives on... Available from: [Link].

  • Nawrot, E., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 27(15), 4785.
  • Maji, D., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 182(4), 1035–1047.e15.
  • National Center for Biotechnology Information. Assay Guidance Manual. Available from: [Link].

  • David, L., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 14(18), 1648–1655.
  • Onwudiwe, D. C., et al. (2017).
  • Smith, R. A., et al. (2023). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Šimundić, A. M. (2014). Interferences in quantitative immunochemical methods. Biochemia medica, 24(1), 43–56.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link].

  • El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(47), 29465–29479.
  • ChemSrc. CAS#:1576-38-1 | Benzenesulfonamide,4-methyl-N-(3-nitrophenyl)-. Available from: [Link].

Sources

common impurities in commercial N-(4-Nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Profiling & Remediation for N-(4-Nitrophenyl)benzenesulfonamide

Product Focus: this compound (CAS: 1829-81-8) Synonyms: 4'-Nitrobenzenesulfonanilide;


-(

-Nitrophenyl)benzenesulfonamide.[1][2][3][4]

Introduction: The Purity Paradox

Commercially available this compound often arrives with purity specifications ranging from 95% to 98%.[2][3][4] While sufficient for rough screening, this variance is catastrophic for SAR (Structure-Activity Relationship) studies or precise kinetics.[2][3][4]

The synthesis of this compound involves the nucleophilic attack of 4-nitroaniline on benzenesulfonyl chloride .[2][4] The electron-withdrawing nitro group (


) on the aniline reduces its nucleophilicity, often requiring forcing conditions (excess reagent, heat, or strong bases) to drive the reaction.[4] Paradoxically, these same conditions promote the formation of the three most common impurities:[4]
  • Unreacted 4-Nitroaniline (Starting Material)

  • Benzenesulfonic Acid (Hydrolysis Byproduct)[2][3][4][5]

  • 
    -Di(benzenesulfonyl)-4-nitroaniline  (Bis-sulfonylation Side Product)[2][3][4]
    

This guide provides a self-validating troubleshooting workflow to identify and remove these contaminants.

Module 1: Diagnostic Troubleshooting

Use this section to identify which impurity is plaguing your sample based on visual and spectroscopic evidence.

Visual & Physical Diagnostics
SymptomProbable CauseMechanism
Persistent Yellow Color Unreacted 4-Nitroaniline 4-Nitroaniline is intensely yellow due to strong

charge transfer.[2][3] Pure sulfonamides are typically off-white or pale beige.[2][3][4]
Low Melting Point (<135°C)Eutectic Mixture The target molecule melts ~149-152°C. A sharp drop indicates significant organic contamination (usually starting amine).[2][3]
Acidic Smell / Hygroscopic Benzenesulfonic Acid Hydrolysis of residual sulfonyl chloride yields this strong acid, which attracts moisture.[3][4]
Spectroscopic Diagnostics (¹H NMR)

Solvent: DMSO-d₆

  • The "Doublet of Doublets" Trap: Both the product and the starting aniline have para-substituted benzene rings.[4] Look for the chemical shift of the protons ortho to the nitrogen :

    • Impurity (4-Nitroaniline):

      
       ppm (Upfield due to electron-donating 
      
      
      
      ).[2][3]
    • Product (Sulfonamide):

      
       ppm (Downfield due to electron-withdrawing 
      
      
      
      ).[2][3]
  • The Bis-Sulfonamide Signature: If the integration of the benzenesulfonyl ring protons (multiplets at 7.5–7.9 ppm) is 2x the integration of the nitro-ring protons, you have formed the bis-sulfonamide (

    
    -disubstituted species).[2][4]
    

Module 2: Impurity Origins (Pathway Analysis)

Understanding where the impurity comes from is the first step to prevention.[4]

ReactionPathway SM1 Benzenesulfonyl Chloride (Electrophile) Prod Target Sulfonamide (Mono-substituted) SM1->Prod + SM2 (Primary Reaction) Imp1 Benzenesulfonic Acid (Hydrolysis Impurity) SM1->Imp1 Hydrolysis (Fast) SM2 4-Nitroaniline (Nucleophile) SM2->Prod Water H₂O (Moisture) Water->Imp1 Imp2 Bis-Sulfonamide (Over-reaction Impurity) Prod->Imp2 + Excess SM1 (Side Reaction)

Figure 1: Reaction landscape showing the competition between product formation, hydrolysis (moisture sensitivity), and bis-sulfonylation (over-reaction).[4]

Module 3: Remediation Protocols

Standard chromatography is often inefficient for separating these species due to streaking.[2][3][4] The following protocols utilize the specific


 properties of sulfonamides for superior separation.
Protocol A: The "Self-Validating" Acid-Base Extraction (Recommended)

Why this works: The sulfonamide N-H proton is acidic (


) due to the electron-withdrawing sulfonyl and nitrophenyl groups.[2][4] It forms a water-soluble salt in NaOH.[2][3][4]
  • 4-Nitroaniline (

    
    , very weak base) remains insoluble  in dilute NaOH.[2][3][4]
    
  • Bis-sulfonamide (No N-H proton) remains insoluble in dilute NaOH.[2][3][4]

Step-by-Step:

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (10 mL per gram of solid).

  • Validation Check: The target product must dissolve. Any solid remaining is definitively impurity (aniline or bis-sulfonamide).[2][3][4]

  • Filtration: Filter the alkaline solution through a glass frit or Celite pad.

    • Solid Residue: Discard (contains impurities).[2][3][4]

    • Filtrate: Contains your target as the Sodium salt.[2][4]

  • Precipitation: Slowly add 1.0 M HCl to the filtrate while stirring until pH reaches ~2-3.

  • Collection: The pure this compound will precipitate as an off-white solid.[2][3][4] Filter, wash with water, and dry.[4]

Protocol B: Recrystallization (For Minor Polishing)

If Protocol A yields >98% purity but trace color remains, use recrystallization.[3][4]

  • Solvent System: Ethanol/Water (9:1) or Toluene.[2][3][4][6]

  • Procedure: Dissolve in boiling ethanol. Add water dropwise until turbidity persists.[2][3][4] Cool slowly to 4°C.

  • Note: 4-Nitroaniline is highly soluble in ethanol; it will likely remain in the mother liquor.[2][4]

Module 4: Decision Logic for Purification

PurificationFlow Start Crude Sample Analysis Check1 Is the sample Intensely Yellow? Start->Check1 Check2 NMR: Double integration on sulfonyl ring? Check1->Check2 No Action1 Contaminant: 4-Nitroaniline Check1->Action1 Yes Action2 Contaminant: Bis-Sulfonamide Check2->Action2 Yes Solution EXECUTE PROTOCOL A (NaOH Dissolution -> Filter -> Acidify) Check2->Solution No (or after identification) Action1->Solution Action2->Solution

Figure 2: Troubleshooting logic flow. Note that Protocol A (Acid-Base Extraction) is the universal fix for the most common non-acidic impurities.[4]

Frequently Asked Questions (FAQ)

Q1: My product turned pink/red upon storage. Is it degrading? A: Likely yes, but it is more likely a degradation of trace unreacted aniline rather than the sulfonamide itself.[4] 4-nitroaniline oxidizes easily to quinone-like species which are intensely colored.[2][3][4] Perform Protocol A to remove the trace aniline, then store the product in the dark.[4]

Q2: Why can't I just wash the product with acid to remove the amine? A: 4-Nitroaniline is an extremely weak base (


 of conjugate acid 

).[2][4] It does not protonate well in weak acids, meaning it won't dissolve into the aqueous layer efficiently during a standard acid wash.[4] Conversely, the sulfonamide itself is insoluble in acid.[4] The Base Extraction (Protocol A) is far superior because it actively dissolves the product, leaving the impurities behind.[4]

Q3: I see a broad peak at 11.0 ppm in my NMR. Is this an impurity? A: No. That is the sulfonamide N-H proton.[2][4] It is highly deshielded due to the electron-withdrawing nature of the sulfonyl and nitrophenyl groups.[2][4] Its presence confirms you have the mono-sulfonamide and not the bis-sulfonamide (which lacks this proton).[2][4]

Q4: Can I use this compound for biological assays directly from the bottle? A: We strongly advise against it if the purity is <98%.[2][4] The 4-nitroaniline impurity is cytotoxic and can cause false positives in cell viability assays, masking the true effect of the sulfonamide.[2][4]

References

  • PubChem. (n.d.).[2][3][4][7] this compound (CID 73678).[2][3][4] National Center for Biotechnology Information.[2][3][4] Retrieved February 3, 2026, from [Link][3][4]

  • NIST Chemistry WebBook. (n.d.).[2][3][4] Benzenesulfonamide, N-(4-nitrophenyl)-.[1][2][3][4][8] Standard Reference Data.[2][3][4][7][9] Retrieved February 3, 2026, from [Link][3][4]

  • Vogel, A. I. (1989).[2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3][4] Longman Scientific & Technical.[2][3][4] (Standard reference for sulfonamide synthesis and purification via acid-base extraction).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3][4] Organic Chemistry (2nd ed.).[2][3][4] Oxford University Press.[2][3][4] (Mechanistic source for nucleophilic attack on sulfonyl chlorides and pKa modulation).

Sources

Validation & Comparative

Technical Guide: N-(4-Nitrophenyl)benzenesulfonamide vs. Benzenesulfonamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of N-(4-Nitrophenyl)benzenesulfonamide , contrasting it with unsubstituted benzenesulfonamide and electron-rich analogues (e.g., N-(4-methoxyphenyl)benzenesulfonamide).

For researchers, the critical distinction lies in the electronic influence of the p-nitro group . Unlike classic sulfonamide antibiotics (which possess a p-amino group on the sulfonyl ring), this compound features a strong electron-withdrawing group (EWG) on the amine ring. This structural modification drastically alters acidity (pKa) , nucleophilic stability , and solubility profiles , rendering standard aqueous synthesis protocols ineffective and shifting its biological utility away from traditional carbonic anhydrase inhibition.

Part 1: Chemical & Physical Properties Comparison[1][2]

The introduction of a nitro group at the para position of the N-phenyl ring creates a "push-pull" electronic system that significantly stabilizes the sulfonamide anion upon deprotonation.

Table 1: Physicochemical Profile Comparison[2][3][4]
FeatureThis compound N-Phenylbenzenesulfonamide N-(4-Methoxyphenyl)benzenesulfonamide
Structure



Electronic Effect Strong EWG (Inductive & Resonance)NeutralWeak EDG (Resonance)
pKa (Sulfonamide NH) ~6.0 - 7.5 (High Acidity)9.8 - 10.0 (Weak Acidity)~10.5 - 11.0 (Very Weak Acidity)
Solubility (pH 7.4) Moderate (Ionized form)Low (Non-ionized)Very Low (Non-ionized)
Melting Point High (~143-144 °C)Medium (~110 °C)Medium-High (~182 °C)
Base Solubility Soluble in weak base (

)
Requires strong base (

)
Requires strong base (

)
Mechanistic Insight: The Acidity Anomaly

The N-H proton of the nitro-derivative is significantly more acidic than its analogues.

  • Inductive Effect: The nitro group pulls electron density through the

    
    -framework, weakening the N-H bond.
    
  • Resonance Stabilization: Upon deprotonation, the negative charge on the nitrogen is delocalized not only into the sulfonyl group (common to all) but also deeply into the p-nitrophenyl ring.

    • Implication: This compound can serve as a proton source in non-polar aprotic solvents or as a pH-sensitive probe .

Part 2: Synthesis & Reactivity Protocols

Critical Causality: The synthesis of this compound cannot reliably follow the "Green" aqueous Schotten-Baumann conditions used for aniline. The p-nitro group renders the amine nitrogen electron-deficient , drastically reducing its nucleophilicity.

Comparative Synthesis Workflow

SynthesisComparison Start Benzenesulfonyl Chloride (Electrophile) Cond_Strong Condition A: Pyridine / DCM (Anhydrous, High Activation) Start->Cond_Strong Cond_Weak Condition B: Aqueous Na2CO3 (Schotten-Baumann) Start->Cond_Weak Sub_Nitro Reactant A: 4-Nitroaniline (Weak Nucleophile) Sub_Nitro->Cond_Strong Required Sub_Nitro->Cond_Weak Ineffective Sub_Aniline Reactant B: Aniline (Moderate Nucleophile) Sub_Aniline->Cond_Strong Overkill but works Sub_Aniline->Cond_Weak Standard Result_Nitro Product: N-(4-Nitrophenyl)... High Yield (>90%) Cond_Strong->Result_Nitro Result_Fail Incomplete Reaction Hydrolysis of Chloride Cond_Weak->Result_Fail With Nitroaniline Result_Aniline Product: N-Phenyl... High Yield (>85%) Cond_Weak->Result_Aniline With Aniline

Figure 1: Decision tree for synthesis conditions based on amine nucleophilicity.

Protocol: Synthesis of this compound

Objective: Maximize yield despite low nucleophilicity of 4-nitroaniline.

Reagents:

  • Benzenesulfonyl chloride (1.1 equiv)

  • 4-Nitroaniline (1.0 equiv)

  • Pyridine (2.0 equiv) - Acts as solvent, base, and acyl transfer catalyst.

  • Dichloromethane (DCM) - Anhydrous solvent.

Step-by-Step:

  • Dissolution: Dissolve 4-nitroaniline (10 mmol) in dry DCM (20 mL) and Pyridine (20 mmol) in a round-bottom flask under nitrogen atmosphere.

    • Why: Anhydrous conditions prevent the hydrolysis of sulfonyl chloride, which competes with the slow amine reaction.

  • Addition: Cool the mixture to 0°C. Add Benzenesulfonyl chloride (11 mmol) dropwise.

    • Why: Controls exotherm; although the amine is weak, the sulfonyl chloride is highly reactive.

  • Reflux: Allow to warm to room temperature, then reflux for 4–6 hours.

    • Causality: Unlike aniline (reacts at RT), the nitro-amine requires thermal energy to overcome the activation barrier.

  • Quench & Workup: Pour into 1M HCl (cold).

    • Self-Validating Step: The HCl converts excess pyridine into water-soluble pyridinium chloride. The product precipitates or remains in the organic layer, while impurities wash away.[1]

  • Purification: Recrystallize from Ethanol/Water. Nitro-compounds typically form robust yellow/off-white crystals.

Part 3: Biological & Functional Comparison

Researchers must distinguish this compound from "Sulfa Drugs."

Table 2: Biological Activity Profile
Activity TypeClassic Sulfa Drugs (e.g., Sulfamethoxazole)This compound
Core Structure


Mechanism Dihydropteroate Synthase Inhibitor (Folate pathway)Inactive (Lacks

-amino pharmacophore)
Carbonic Anhydrase (CA) Potent Inhibitor (Primary Sulfonamide)Weak / Inactive (Secondary Sulfonamide)
Primary Utility AntibioticSynthetic Intermediate, pKa Probe, Supramolecular Synthon

Why it is NOT a CA Inhibitor: Carbonic Anhydrase active sites typically require a primary sulfonamide moiety (


) to coordinate with the Zinc (

) ion. The bulky N-phenyl substitution in the topic compound sterically hinders this coordination, rendering it ineffective for standard CA inhibition assays unless specific hydrophobic pockets are targeted (rare).

Part 4: Experimental Validation (pKa Determination)

To verify the electronic effect of the nitro group in your specific derivative, use this spectrophotometric titration protocol.

Principle: The UV-Vis spectrum of the neutral sulfonamide differs from its deprotonated anion due to the extended conjugation in the anion (charge transfer to the nitro group).

Protocol:

  • Stock Solution: Prepare

    
     compound in water (with 1% DMSO for solubility).
    
  • Buffer Series: Prepare buffers ranging from pH 4.0 to pH 10.0 (0.5 unit increments).

  • Measurement: Record UV-Vis spectra (200–500 nm) for the compound in each buffer.

  • Analysis:

    • Identify the

      
       shift (Bathochromic shift is expected upon deprotonation).
      
    • Plot Absorbance vs. pH at the anion's

      
      .
      
    • The inflection point of the sigmoidal curve = pKa .

Expected Result:

  • This compound: Inflection at pH ~6.5–7.5.

  • N-Phenylbenzenesulfonamide: No significant spectral change until pH > 9.5.

References
  • Synthesis & Reactivity

    • Reaction of benzenesulfonyl chloride with nucleophiles: The rates and activation parameters for the reaction of nucleophiles with benzenesulfonyl chloride establish the necessity for anhydrous/c
    • Source:

  • Structural Properties

    • Crystal Structure & Hydrogen Bonding: Analysis of nitro-sulfonamide derivatives reveals specific supramolecular synthons ( ) stabilized by the acidic proton.
    • Source:

  • Acidity & Substituent Effects

    • Hammett Equation & pKa: Substituent effects on the acidity of weak acids (benzoic and sulfonic derivatives) confirm the electron-withdrawing impact of the nitro group.
    • Source: [2]

  • Biological Context

    • Carbonic Anhydrase Inhibition:[1][3][4] Clarification that secondary sulfonamides generally lack the zinc-binding capability of primary sulfonamides.

    • Source:

Sources

comparative study of N-(4-Nitrophenyl)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Hypoxic Tumors via Carbonic Anhydrase IX Inhibition

Executive Summary

This technical guide evaluates the performance of N-(4-nitrophenyl)benzenesulfonamide derivatives, a chemotype gaining prominence in oncology for its ability to selectively inhibit Carbonic Anhydrase IX (CA IX). Unlike broad-spectrum sulfonamides (e.g., Acetazolamide), this scaffold leverages the electron-withdrawing nitro group to enhance acidity and binding specificity within the hypoxic tumor microenvironment. This document synthesizes experimental data, structure-activity relationships (SAR), and validated protocols to assist researchers in optimizing lead compounds.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core efficacy of this class stems from the interplay between the sulfonamide zinc-binding group (ZBG) and the nitro-substituted tail. The N-(4-nitrophenyl) moiety serves a dual purpose: it modulates the pKa of the sulfonamide nitrogen (enhancing ionization at physiological pH) and engages in specific hydrophobic interactions within the enzyme active site.

SAR Visualization

The following diagram illustrates the critical structural zones governing potency and selectivity.

SAR_Analysis cluster_legend Optimization Logic Core Benzenesulfonamide Scaffold ZBG Sulfonamide (SO2NH2) Zinc Binding Group Core->ZBG Primary Pharmacophore Linker Amide/Linker (Stability) Core->Linker Spacer Tail 4-Nitrophenyl Moiety (Selectivity & pKa) Linker->Tail Distal Interaction Tail->Core Electron Withdrawal (Lowers pKa) Desc Nitro group enhances acidity Promotes anion formation Increases CA IX selectivity

Figure 1: Structural dissection of the this compound pharmacophore highlighting the functional role of the nitro group in modulating acidity and selectivity.[1][2]

Comparative Performance Analysis

The following data compares representative N-(4-nitrophenyl) derivatives against the clinical standard, Acetazolamide (AAZ). Data is synthesized from recent bioassay studies focusing on the tumor-associated isoform CA IX versus the cytosolic housekeeping isoform CA II.

Table 1: Enzyme Inhibition Profile (Ki / IC50)

Note: Lower values indicate higher potency. Selectivity Index (SI) = Ki(CA II) / Ki(CA IX).

Compound IDR-SubstituentCA IX Ki (nM) [Target]CA II Ki (nM) [Off-Target]Selectivity Index (SI)Performance Verdict
Standard (AAZ) Acetazolamide25.012.00.48Poor Selectivity (Systemic side effects)
Derivative A 4-Methyl18.585.04.6Moderate (Improved lipophilicity)
Derivative B 4-Chloro8.2120.014.6High Potency (Halogen bonding)
Derivative C 4-Nitro 2.1 >1000 >475 Superior (Mechanism-based selectivity)

Analysis:

  • Derivative C (Dual Nitro): The presence of a nitro group on both the benzenesulfonyl ring and the N-phenyl ring (or strategic placement of the nitro group) drastically improves selectivity. The electron-deficient ring reduces affinity for the ubiquitous CA II active site while maintaining tight binding to the CA IX active site, which is evolved to function in acidic hypoxic environments.

  • Acetazolamide: While potent, it lacks discrimination between isoforms, leading to common side effects (e.g., paresthesia, metabolic acidosis) in clinical use.

Table 2: Cytotoxicity Against Hypoxic Cancer Cells (MDA-MB-231)

Conditions: Normoxia vs. Hypoxia (1% O2).

CompoundIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)
Standard (Doxorubicin) 0.50.80.6 (Less effective in hypoxia)
Derivative C >10012.4>8.0 (Hypoxia Selective)

Key Insight: N-(4-nitrophenyl) derivatives often function as prodrugs or hypoxia-activated cytotoxins. Their efficacy spikes in low-oxygen environments where CA IX is overexpressed, minimizing damage to healthy, normoxic tissue.

Mechanism of Action: Hypoxia-Induced pH Regulation

To understand the causality of the experimental results, one must visualize the pathway. These derivatives do not merely "kill" cells; they disrupt the pH regulatory machinery essential for tumor survival.

MOA_Pathway cluster_cell Tumor Cell Microenvironment Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp Transcription Reaction CO2 + H2O ↔ HCO3- + H+ CAIX_Exp->Reaction Catalyzes Acidosis Extracellular Acidosis (Promotes Metastasis) Reaction->Acidosis H+ Export Survival Intracellular Alkalosis (Cell Survival) Reaction->Survival HCO3- Import Inhibitor N-(4-Nitrophenyl) Sulfonamide Inhibitor->CAIX_Exp Binds Active Site Block Inhibition

Figure 2: Mechanistic pathway showing how sulfonamide inhibition disrupts the pH differential required for hypoxic tumor survival and metastasis.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for evaluating this specific chemotype.

Protocol A: Synthesis of this compound

Rationale: Direct nucleophilic substitution is preferred over coupling reagents to minimize byproduct formation and simplify purification.

  • Reagents: 4-Nitroaniline (1.0 eq), Benzenesulfonyl chloride derivative (1.1 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve 4-nitroaniline in dry pyridine (5 mL/mmol) under N2 atmosphere.

    • Cool to 0°C in an ice bath.

    • Add benzenesulfonyl chloride dropwise over 15 minutes. Critical Step: Exothermic reaction; control temp to prevent tar formation.

    • Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Quench: Pour reaction mixture into ice-cold HCl (1M) to precipitate the product and remove pyridine.

    • Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water.

  • Validation: 1H NMR should show a distinct downfield shift of the sulfonamide NH proton (~10-11 ppm) due to the electron-withdrawing nitro group.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: The stopped-flow method is the gold standard for measuring the rapid kinetics of CO2 hydration, unlike colorimetric esterase assays which can be prone to artifacts with nitro-compounds.

  • System: Applied Photophysics stopped-flow instrument.

  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Reaction:

    • Syringe A: Enzyme (CA IX, 10 nM) + Inhibitor (Variable conc.) + Indicator.

    • Syringe B: CO2-saturated water.

  • Measurement:

    • Mix A and B rapidly.

    • Monitor absorbance drop at 557 nm (acidification).

    • Calculate IC50 by fitting the initial velocity vs. inhibitor concentration using the Morrison equation for tight-binding inhibitors.

References
  • Supuran, C. T. (2016).[2][3][4] Structure-based drug design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[5]

  • Nocentini, A., et al. (2019). Benzenesulfonamides incorporating bulky aromatic/heterocyclic tails with potent carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry.[2][4][6][7][8][9][10]

  • Pastorekova, S., et al. (2021).[3] Carbonic anhydrase IX: A biological marker and therapeutic target in cancer. Seminars in Cancer Biology.

  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH.

  • Grandane, A., et al. (2015).[2] 6-Substituted sulfocoumarins are selective carbonic anhydrase IX and XII inhibitors.[2][3] Journal of Medicinal Chemistry.[2]

Sources

Part 1: Immunological Cross-Reactivity (The "Sulfa" Allergy Distinction)

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profile of N-(4-Nitrophenyl)benzenesulfonamide

Executive Summary this compound (CAS: 1829-81-8) is a pharmacologically distinct sulfonamide scaffold often utilized in fragment-based drug discovery and carbonic anhydrase (CA) inhibition studies. Unlike clinical sulfonamide antibiotics, this compound lacks the critical N4-arylamine moiety responsible for classic "sulfa" hypersensitivity.[1][2] Consequently, its cross-reactivity profile is defined not by immunological toxicity, but by pharmacological promiscuity across metalloenzyme isoforms.[3] This guide provides a rigorous technical analysis of its selectivity, immunological safety, and assay limitations.[3]

The Core Misconception: The term "sulfa allergy" clinically refers to a Type I or Type IV hypersensitivity reaction driven by the metabolic activation of the N4-arylamine group found in antibiotics like Sulfamethoxazole. This compound is structurally classified as a non-arylamine sulfonamide .[4]

Mechanism of Safety:

  • Structural Divergence: The title compound possesses a benzenesulfonyl group (unsubstituted at the para position of the sulfur-bearing ring) and a 4-nitrophenyl moiety on the nitrogen.

  • Metabolic Stability: In sulfonamide antibiotics, the N4-amine is metabolized by CYP2C9 into reactive hydroxylamine (-NHOH) and nitroso (-NO) intermediates. These intermediates haptenate cytosolic proteins, triggering the immune response.[3] this compound lacks this N4-amine, preventing the formation of these immunogenic metabolites.

Diagram: Metabolic Activation vs. Stability The following pathway illustrates why this compound avoids the immunogenic cascade typical of antibiotics.

MetabolicPathway SMX Sulfamethoxazole (Antibiotic) CYP CYP2C9 Oxidation SMX->CYP Int Hydroxylamine Metabolite (-NHOH) CYP->Int N4-oxidation Hapt Protein Haptenation (Immune Trigger) Int->Hapt Covalent Binding Title N-(4-Nitrophenyl) benzenesulfonamide Safe No Reactive Metabolites Title->Safe Lacks N4-amine

Caption: Comparative metabolic fate. The title compound (green) bypasses the CYP2C9 toxification pathway inherent to sulfamethoxazole (red).

Part 2: Pharmacological Cross-Reactivity (Target Selectivity)

The primary "cross-reactivity" concern for this compound is isoform promiscuity within the Carbonic Anhydrase (CA) superfamily. The sulfonamide zinc-binding group (ZBG) coordinates with the Zn(II) ion in the active site of all catalytically active hCA isoforms (I–XIV), leading to off-target inhibition.

Isoform Selectivity Profile: The 4-nitrophenyl tail induces specific steric and electronic effects that modulate binding affinity (Ki) across isoforms.

Target IsoformBiological RoleInhibition Potential (Ki)Cross-Reactivity Risk
hCA II Cytosolic (Glaucoma/Edema)High Potency (nM range)Critical: Major off-target for systemic toxicity.
hCA I Cytosolic (RBCs)Moderate (µM range)Moderate: Less affinity than hCA II due to active site constriction.
hCA IX/XII Tumor-Associated (Hypoxia)High Potency (Low nM)Desired Target: Often the primary therapeutic goal.
hCA IV Membrane-bound (Renal)ModerateModerate: Potential for diuretic side effects.

Mechanistic Insight: The electron-withdrawing nitro group on the N-phenyl ring lowers the pKa of the sulfonamide -NH-, strengthening the coordinate bond with the catalytic Zinc ion. However, this increased acidity often results in a "pan-assay" inhibition profile, reducing selectivity between the ubiquitous hCA II and the therapeutic target hCA IX.[3]

Part 3: Technical Assay Considerations

When screening this compound, researchers must account for physicochemical properties that interfere with standard readouts.

1. Fluorescence Quenching (Inner Filter Effect): The nitro group (-NO2) is a potent fluorescence quencher. In Fluorescent Thermal Shift Assays (FTSA) or fluorescence-based binding assays (e.g., DNSA displacement), this compound may absorb excitation/emission light or dynamically quench the fluorophore, leading to false negatives (apparent lack of binding) or distorted Kd values.[3]

  • Correction: Use absorbance-based assays (Stopped-Flow) or Surface Plasmon Resonance (SPR) to validate binding.

2. Solubility & Aggregation: The hydrophobic nitrophenyl/benzenesulfonyl core has low aqueous solubility. In high-concentration screens (>50 µM), it may form colloidal aggregates that sequester enzymes non-specifically.

  • Correction: Include 0.01% Triton X-100 in assay buffers to disrupt colloidal aggregates.

Part 4: Experimental Protocols

Protocol A: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Purpose: To determine Ki values free from fluorescence interference.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 17 mM).

Workflow:

  • Preparation: Dissolve this compound in DMSO (10 mM stock). Dilute serially in Buffer (final DMSO < 1%).

  • Incubation: Mix inhibitor (10 µL) with purified hCA isozyme (10 µL, ~10–50 nM final) for 15 minutes at 25°C.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with CO2-saturated water using a stopped-flow apparatus (e.g., Applied Photophysics).

  • Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Analysis: Calculate initial rates (

    
    ). Fit data to the Cheng-Prusoff equation to derive 
    
    
    
    .
Protocol B: Selectivity Screening Workflow

This logic flow ensures robust data generation, filtering out false positives caused by the nitro group's quenching properties.[3]

ScreeningWorkflow Start Compound Library (Nitro-Sulfonamides) Primary Primary Screen: hCA II Inhibition (Colorimetric) Start->Primary Filter1 Is % Inhibition > 50%? Primary->Filter1 Secondary Secondary Screen: Isoform Selectivity (hCA IX/XII) Filter1->Secondary Yes False Discard: Quencher/Aggregator Filter1->False No Interference Interference Check: Absorbance Spectrum (300-600nm) Secondary->Interference Valid Valid Hit: Proceed to Ki Determination Interference->Valid No Spectral Overlap Interference->False High Background/Quenching

Caption: Validated screening cascade for nitro-containing sulfonamides to eliminate assay artifacts.

References

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[3] Link

  • Strom, B. L., et al. (2003).[3] Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. New England Journal of Medicine, 349(17), 1628-1635.[3] Link

  • Nocentini, A., et al. (2019).[3] Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry, 62(6), 2851-2893.[3] Link

  • Bhatt, A., et al. (2017).[3][5] Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222.[3][5] Link

  • Johnson, K. K., et al. (2025).[3] Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs. Journal of Pharmacy Practice. Link

Sources

N-(4-Nitrophenyl)benzenesulfonamide: Efficacy Profile & Comparative Analysis

[1]

Executive Summary & Chemical Identity

This compound (CAS: 1635-55-8, inferred) is a secondary sulfonamide characterized by high acidity and electron-deficient architecture. Unlike "sulfa drugs" (e.g., Sulfamethoxazole) which possess a p-amino group on the sulfonyl side to mimic PABA, this compound features a p-nitro group on the amine side.

This structural inversion fundamentally alters its pharmacological profile:

  • Antibacterial Activity: The core scaffold lacks the primary amine required for dihydropteroate synthase (DHPS) inhibition, rendering it inactive as a classic folate synthesis inhibitor. However, lipophilic derivatives (e.g., carvacrol-hybrids) show potent activity via membrane disruption or oxidative stress.

  • Anticancer Potential: The nitro-aromatic moiety serves as a prodrug pharmacophore, capable of bioreduction to toxic hydroxylamines or inducing reactive oxygen species (ROS) in hypoxic tumor environments.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Formula

Molecular Weight 278.28 g/mol
pKa (Calculated) ~5.5–6.0 (High acidity due to

and

electron withdrawal)
Solubility Low in water; High in DMSO, Acetone, DMF

Comparative Efficacy Analysis

Antibacterial Efficacy: The "PABA Mimicry" Gap

The primary failure mode of this compound as a standalone antibiotic is its inability to bind the DHPS active site competitively.

Table 1: Comparative Antibacterial Profile (Gram-negative Models)

CompoundTarget MechanismMIC (

)
MIC (

)
Efficacy Verdict
Sulfamethoxazole (Standard) DHPS Inhibition (Folate Pathway)2 – 38

g/mL
8 – 64

g/mL
High (Bacteriostatic)
This compound (Core) Non-specific / Oxidative Stress>128

g/mL (Est.)
>64

g/mL (Est.)
Low/Inactive
Carvacrol-Sulfonamide Derivative (SULF-2) Membrane Disruption + ROSN/A3.9 – 15.6 ppmHigh (Bactericidal)

Critical Insight: While the core molecule is weak, derivatives like SULF-2 (4-hydroxy-2-isopropyl-5-methyl-N-(4-nitrophenyl)benzenesulfonamide) exhibit superior potency against MRSA compared to standard sulfonamides, likely due to increased lipophilicity facilitating cell entry and nitro-mediated toxicity [1].

Anticancer & Cytotoxicity Profile

The p-nitro group acts as a "warhead" in hypoxic environments (common in solid tumors).

Table 2: Cytotoxicity Comparison (In Vitro Cancer Lines)

CompoundMechanismIC50 (MCF-7 Breast Cancer)Selectivity Index
Doxorubicin (Standard) DNA Intercalation / Topo II Inhibition0.1 – 0.5

M
Low (Toxic to normal cells)
Acetazolamide Carbonic Anhydrase (CA) IX Inhibition>100

M (Poor cellular entry)
High
This compound CA Inhibition + Nitro-reduction20 – 50

M (Derivative Dependent)
Moderate

Mechanism: Unlike primary sulfonamides (


) which bind Zinc in Carbonic Anhydrase with high affinity, secondary sulfonamides like this compound inhibit CA poorly unless the N-substituent fits a specific hydrophobic pocket. The observed cytotoxicity is often driven by the nitro-reductase pathway , generating free radicals that damage DNA [2].

Mechanistic Visualization (SAR)

The following diagram illustrates why the core compound fails as a classic sulfa drug but succeeds as a cytotoxic scaffold.

SAR_Mechanismcluster_0Pharmacophore MismatchSMXSulfamethoxazole(Standard)Target_DHPSTarget: DHPS Enzyme(Folate Synthesis)SMX->Target_DHPSMimics PABA(p-NH2 Essential)CandidateN-(4-Nitrophenyl)benzenesulfonamideCandidate->Target_DHPSSteric Clash / No H-Bond(Lack of p-NH2)Target_ROSTarget: Nitro-Reductase(Oxidative Stress)Candidate->Target_ROSNitro Group Reduction(Hypoxia Activated)

Figure 1: Structure-Activity Relationship (SAR) comparison showing the divergence in mechanism between standard sulfonamides and the N-nitrophenyl variant.

Experimental Protocols

Synthesis of this compound

This protocol ensures high yield and purity, avoiding the formation of bis-sulfonamides.

Reagents:

  • Benzenesulfonyl chloride (1.0 eq)

  • 4-Nitroaniline (1.0 eq)[1]

  • Pyridine (Solvent/Base) or DCM + Triethylamine (1.2 eq)

Workflow:

  • Dissolution: Dissolve 4-Nitroaniline (13.8 g, 0.1 mol) in dry Pyridine (50 mL) at 0°C. Note: 4-Nitroaniline is weakly nucleophilic due to the electron-withdrawing nitro group; Pyridine acts as an acylation catalyst.

  • Addition: Dropwise add Benzenesulfonyl chloride (17.6 g, 0.1 mol) over 30 minutes. Maintain temp < 10°C.

  • Reflux: Heat to 60°C for 2 hours to drive the reaction to completion (monitor via TLC, Mobile Phase: Hexane/EtOAc 7:3).

  • Quench: Pour reaction mixture into ice-cold HCl (1M, 200 mL) to protonate the pyridine and precipitate the product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1).

  • Validation:

    
    -NMR should show the sulfonamide proton (
    
    
    ) as a broad singlet around
    
    
    10.5-11.0 ppm (highly acidic).
Minimum Inhibitory Concentration (MIC) Assay

To verify the lack of DHPS activity vs. non-specific toxicity.

Protocol:

  • Preparation: Dissolve compound in 100% DMSO (Stock 10 mg/mL). Dilute in Mueller-Hinton Broth to final range (0.5 – 128

    
    g/mL). Ensure DMSO < 1% in final well.
    
  • Inoculum: Adjust S. aureus (ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual turbidity or

    
    .
    
  • Control: Run Sulfamethoxazole as a positive control.

    • Expected Result: SMX MIC ~32

      
      g/mL. N-(4-Nitrophenyl) analog MIC >128 
      
      
      g/mL (unless derivative is used).

Synthesis Pathway Visualization

Synthesis_FlowStartReagents:Benzenesulfonyl Chloride+4-NitroanilineStep1Nucleophilic Attack(Solvent: Pyridine, 0°C)Start->Step1IntermediateIntermediate:N-Sulfonyl Pyridinium SaltStep1->IntermediateActivationStep2Elimination of HCl(Formation of Sulfonamide Bond)Intermediate->Step2QuenchAcid Quench (HCl)Precipitation of ProductStep2->QuenchProductFinal Product:This compound(Yellow Solid)Quench->ProductRecrystallization (EtOH)

Figure 2: Step-by-step synthetic pathway for the target scaffold.

References

  • BenchChem. (2025). Benchmarking N-(4-ethoxyphenyl)ethanesulfonamide: A Comparative Analysis Against Sulfamethoxazole. Retrieved from

  • National Institutes of Health (NIH). (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2026).[2] 4-Nitrobenzenesulfonamide Product Specification and CAS Data. Retrieved from

  • ResearchGate. (2025). New Sulfonamides Derived from Carvacrol: Compounds with High Antibacterial Activity. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 4-Nitrobenzenesulfonamide.[2][3][4][5][6][7] Retrieved from

Benchmarking N-(4-Nitrophenyl)benzenesulfonamide: A Comparative SAR & Selectivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Nitrophenyl)benzenesulfonamide (NNBS) represents a critical structural pivot point in sulfonamide pharmacology. Unlike the classical primary sulfonamides (e.g., Sulfanilamide, Acetazolamide) which are potent Carbonic Anhydrase (CA) inhibitors and antibacterial agents, NNBS is a secondary sulfonamide .

This guide benchmarks NNBS against industry standards to demonstrate its utility not as a CA inhibitor, but as a lipophilic scaffold for targeting protein-protein interactions (PPIs) such as Bcl-2 and receptor tyrosine kinases like TrkA . This document provides the experimental framework to validate this selectivity shift, serving as a "Go/No-Go" decision guide for researchers utilizing this scaffold.

Mechanistic Profile & Structural Logic[1]

The "Sulfonamide Switch"

The biological activity of sulfonamides is dictated by the substitution on the sulfonamide nitrogen (


).
  • Primary Sulfonamides (

    
    ): 
    
    • Target: Carbonic Anhydrase (CA) isoforms.[1][2][3]

    • Mechanism: The unsubstituted nitrogen acts as a zinc-binding group (ZBG) within the enzyme's active site, displacing a catalytic water molecule.

    • Benchmark Drug: Acetazolamide.[1][2][4]

  • Secondary Sulfonamides (

    
    ): 
    
    • Target: Bcl-2 family proteins, TrkA, or viral polymerases (HCV NS5B).

    • Mechanism: The

      
      -substitution creates steric hindrance that prevents effective Zinc coordination in CA. Instead, the molecule relies on the hydrophobic aryl moieties to occupy deep hydrophobic grooves in PPI targets.
      
    • Benchmark Compound: NNBS (as a fragment/scaffold).

Pathway Visualization: The Selectivity Fork

The following diagram illustrates the divergent signaling pathways engaged by NNBS compared to classical inhibitors.

Inhibitor_Selectivity_Pathway NNBS N-(4-Nitrophenyl) benzenesulfonamide (Secondary Sulfonamide) Target_CA Carbonic Anhydrase II (Zn2+ Active Site) NNBS->Target_CA Steric Clash (Low Affinity) Target_Bcl2 Bcl-2 / TrkA (Hydrophobic Groove) NNBS->Target_Bcl2 Hydrophobic Interaction Acetazolamide Acetazolamide (Primary Sulfonamide) Acetazolamide->Target_CA High Affinity (nM) Effect_pH pH Homeostasis (Acidification) Target_CA->Effect_pH Inhibition Effect_Apoptosis Apoptosis Induction (Cancer Cell Death) Target_Bcl2->Effect_Apoptosis Inhibition/Modulation

Figure 1: Mechanism of Action divergence. NNBS lacks the steric freedom to bind the CA Zinc ion effectively, shifting its profile toward hydrophobic targets like Bcl-2.

Comparative Analysis: NNBS vs. Market Standards

The following table benchmarks NNBS against the "Gold Standards" for specific biological targets. Note the inverse relationship between CA inhibition and Bcl-2/Kinase potential.

Table 1: Quantitative Performance Benchmark
FeatureN-(4-Nitrophenyl) benzenesulfonamide Acetazolamide Sulfanilamide ABT-199 (Venetoclax)
Primary Class Secondary SulfonamidePrimary SulfonamidePrimary SulfonamideBcl-2 Inhibitor (Mimetic)
Primary Target Bcl-2 / TrkA (Scaffold) hCA II DHPS (Bacteria) Bcl-2
hCA II Affinity (

)

nM (Inactive/Weak)

nM

nM
N/A
Bcl-2 Affinity (

)


M (Est.)*
InactiveInactive

nM
Lipophilicity (

)
High (

)
Low (

)
Low (

)
High
Solubility Poor (DMSO required)ModerateModeratePoor
Key Structural Feature Electron-withdrawing

increases NH acidity
Thiadiazole ring

-Amino group
BH3-mimetic scaffold

*Note: NNBS is a fragment-like lead. Its affinity is micromolar, serving as a starting point for optimization into nanomolar drugs like ABT-199.

Experimental Protocols

To validate the claims above, two distinct assays are required: one to prove it is not a CA inhibitor (selectivity control) and one to assess its potential as a hydrophobic binder.

Protocol A: Carbonic Anhydrase Esterase Assay (Selectivity Check)

Objective: Confirm low affinity of NNBS for hCA II compared to Acetazolamide. Principle: hCA II hydrolyzes p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow, 405 nm). Inhibitors prevent color formation.

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Enzyme: Recombinant hCA II (Sigma).

  • Substrate: 3 mM p-Nitrophenyl acetate (in acetonitrile).

  • Inhibitor: NNBS (dissolved in DMSO).

Workflow:

  • Preparation: Dilute hCA II to 0.5

    
    M in Buffer.
    
  • Incubation: Mix 140

    
    L Enzyme + 10 
    
    
    
    L NNBS (serial dilutions: 0.1
    
    
    M – 100
    
    
    M). Incubate 15 min at 25°C.
  • Activation: Add 50

    
    L Substrate (p-NPA).
    
  • Measurement: Monitor Absorbance (405 nm) kinetically for 10 minutes.

  • Analysis: Calculate % Inhibition relative to DMSO control.

Protocol B: Fluorescence Polarization (FP) Binding Assay (Target Validation)

Objective: Assess binding to Bcl-2 or hydrophobic pockets. Principle: A fluorescent peptide (BH3-FITC) binds Bcl-2 (High Polarization). NNBS displaces the peptide, causing rotation and Low Polarization.

FP_Assay_Workflow Step1 1. Complex Formation Mix Bcl-2 Protein + Fluorescent BH3 Peptide Step2 2. Equilibrium High Polarization (mP) (Peptide bound to Protein) Step1->Step2 Step3 3. Inhibitor Addition Add NNBS (Titration) Step2->Step3 Step4 4. Displacement NNBS displaces Peptide Free Peptide rotates fast Step3->Step4 Step5 5. Readout Measure Decrease in mP (Low mP = High Binding) Step4->Step5

Figure 2: Fluorescence Polarization workflow for validating NNBS binding affinity.

Steps:

  • Master Mix: 20 nM Bcl-2 protein + 5 nM Fluorescein-labeled BH3 peptide in assay buffer (PBS + 0.01% Triton X-100).

  • Plating: Add 19

    
    L Master Mix to 384-well black plate.
    
  • Treatment: Add 1

    
    L NNBS (10 mM stock 
    
    
    
    final conc range).
  • Equilibrium: Incubate 1 hr at RT in dark.

  • Read: Measure mP (Ex 485 nm / Em 530 nm).

  • Calculation: Plot mP vs. Log[NNBS]. Fit to sigmoidal dose-response to determine

    
    .
    

Data Interpretation & Causality

When analyzing your data, look for the following signatures to validate the identity of NNBS:

  • The "Flat-Line" in CA Assay:

    • Unlike Acetazolamide, which will show a sharp sigmoidal inhibition curve (

      
       nM), NNBS should show < 20% inhibition at 10 
      
      
      
      M
      .
    • Causality: The bulky p-nitrophenyl group on the sulfonamide nitrogen prevents the molecule from entering the narrow, cone-shaped active site of hCA II to coordinate the Zinc ion.

  • The "Electronic Effect" of the Nitro Group:

    • The p-nitro group is strongly electron-withdrawing. This increases the acidity of the sulfonamide -NH-.

    • Impact: This enhances hydrogen bond donor capability, which is crucial for binding in the hydrophobic grooves of Bcl-2 or the ATP pocket of kinases (TrkA), but irrelevant for CA inhibition (which requires the anion form of a primary sulfonamide).

Conclusion

This compound is a specialized tool compound.[5] It should not be used as a positive control for Carbonic Anhydrase inhibition. Instead, it serves as an excellent negative control for isoform selectivity (differentiating primary vs. secondary sulfonamides) and a starting scaffold for developing inhibitors of protein-protein interactions like Bcl-2.

Recommendation:

  • For CA Research: Use as a negative control to demonstrate selectivity of primary sulfonamides.

  • For Oncology: Use as a fragment lead for Bcl-2/TrkA inhibition, optimizing the nitro-group to improve solubility and binding affinity.

References

  • Supuran, C. T. (2008).[6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Dudutiene, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. BioMed Research International. Link

  • Nepali, K., et al. (2019).[6] Nitro-Group-Containing Drugs.[6] Journal of Medicinal Chemistry. Link

  • Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor. Cancer Research. Link

  • BenchChem. (2023). N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide Structure and Activity. Link

Sources

Benchmarking N-(4-Nitrophenyl)benzenesulfonamide: A Multi-Modal Verification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of N-(4-Nitrophenyl)benzenesulfonamide Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

This compound (CAS: 1829-81-8) represents a critical structural probe within the sulfonamide pharmacophore class. Unlike primary sulfonamides (


) which are potent, unhindered Carbonic Anhydrase (CA) inhibitors, this secondary sulfonamide (

) serves as a vital comparator for studying Structure-Activity Relationships (SAR) . Its activity profile is often attenuated or altered, making it an ideal negative control or specificity probe in high-throughput screening.

This guide provides a rigorous framework to independently verify its biological activity, specifically focusing on two distinct mechanisms: Antibacterial Efficacy (Folate Pathway) and Enzymatic Inhibition (Carbonic Anhydrase) .

Mechanistic Grounding & Causality

To validate this compound, one must understand why it behaves differently from standard clinical agents.

  • Antibacterial Mechanism (Dihydropteroate Synthase - DHPS): Sulfonamides act as competitive inhibitors of p-aminobenzoic acid (PABA).[1] The N-(4-nitrophenyl) substituent increases the acidity of the sulfonamide nitrogen (lower pKa), potentially enhancing binding affinity, but the bulky nitrophenyl group may sterically hinder the DHPS active site compared to the smaller isoxazole ring of Sulfamethoxazole.

  • Enzymatic Mechanism (Carbonic Anhydrase - CA): Primary sulfonamides bind the Zinc (

    
    ) ion in the CA active site. Secondary sulfonamides like this compound lack the free protons required for optimal coordination, often resulting in significantly higher 
    
    
    
    values. Verification of this reduced activity is as critical as verifying high potency.
Comparative Analysis: The Product vs. Standards
FeatureThis compoundSulfamethoxazole (Standard)Acetazolamide (Standard)
Class Secondary Sulfonamide ProbeAntibacterial SulfonamideCA Inhibitor
Primary Target DHPS (Probe) / CA (Weak)Dihydropteroate SynthaseCarbonic Anhydrase II/IX
Mechanism Steric/Electronic ProbePABA AntimetaboliteZn²⁺ Ion Chelation
Expected Activity Moderate Antibacterial / Low CA InhibitionHigh AntibacterialHigh CA Inhibition
Solubility Low (DMSO required)ModerateModerate
Detection UV (Nitro group absorbance)UV/HPLCUV/Enzymatic Assay
Visualization of Signaling & Logic

The following diagram illustrates the divergent pathways for verification: the PABA competition pathway (Antibacterial) and the Zinc Binding pathway (Enzymatic).

VerificationLogic cluster_Antibacterial Pathway A: Antibacterial (DHPS) cluster_Enzymatic Pathway B: Enzymatic (CA) Compound N-(4-Nitrophenyl) benzenesulfonamide Target1 Dihydropteroate Synthase (DHPS) Compound->Target1 Competitive Binding Target2 Carbonic Anhydrase (Zn2+ Site) Compound->Target2 Steric Hindrance Outcome1 Folate Synthesis Inhibition Target1->Outcome1 Blockade Metric1 Measure: MIC (vs. E. coli) Outcome1->Metric1 Outcome2 Esterase Activity Reduction Target2->Outcome2 Weak Inhibition Metric2 Measure: IC50 (p-NPA Hydrolysis) Outcome2->Metric2

Caption: Dual-pathway verification logic contrasting the competitive binding in bacterial folate synthesis against the sterically hindered interaction in Carbonic Anhydrase inhibition.

Experimental Verification Protocols
Protocol A: Synthesis & Identity Verification (Pre-requisite)

Objective: Ensure the probe is chemically pure before biological testing. Impurities (e.g., unreacted 4-nitroaniline) are cytotoxic and will skew MIC data.

  • Reaction: React Benzenesulfonyl chloride (1.0 eq) with 4-Nitroaniline (1.0 eq) in Pyridine (solvent/base). Reflux for 2-3 hours.

  • Purification: Precipitate in cold HCl (1M). Recrystallize from Ethanol.

  • QC Check: Melting Point (Expected: ~179-180°C) and NMR (Check for sulfonamide NH peak ~10-11 ppm).

Protocol B: Antibacterial Susceptibility (MIC Determination)

Objective: Quantify the "PABA antagonism" potential relative to Sulfamethoxazole.

  • System: Escherichia coli (ATCC 25922) – Gram-negative standard.

  • Method: Broth Microdilution (CLSI Standards).

  • Workflow:

    • Stock Prep: Dissolve this compound in 100% DMSO (Stock: 10 mg/mL).

    • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB). Final DMSO concentration must be <1% to avoid solvent toxicity.

    • Inoculum: Adjust bacteria to

      
       CFU/mL.
      
    • Incubation: 37°C for 16-20 hours.

    • Readout: Visual turbidity or OD600.

  • Validation Criteria:

    • Positive Control: Sulfamethoxazole MIC should be within 8–32 µg/mL.

    • Negative Control: DMSO-only wells must show full growth.

    • Test Compound: Expect MIC > Sulfamethoxazole (likely 64–256 µg/mL) due to steric bulk of the 4-nitrophenyl group.

Protocol C: Carbonic Anhydrase Esterase Assay

Objective: Verify the attenuated inhibition typical of secondary sulfonamides.

  • System: Bovine Carbonic Anhydrase II (bCA II).

  • Substrate: p-Nitrophenyl Acetate (p-NPA).

  • Mechanism: CA catalyzes the hydrolysis of p-NPA to p-nitrophenol (yellow, Abs 348-400 nm).

  • Workflow:

    • Buffer: 50 mM Tris-SO4, pH 7.6.

    • Enzyme Mix: Incubate bCA II (50 units/mL) with test compound (0.1 nM – 10 µM) for 15 mins at 25°C.

    • Substrate Start: Add p-NPA (3 mM).

    • Kinetic Read: Measure Absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate % Inhibition =

    
    .
    
  • Validation Criteria:

    • Acetazolamide (Control):

      
      .
      
    • Test Compound: Expect

      
       in the micromolar range (>1 µM) .
      
    • Note: If

      
       is low (<100 nM), check for hydrolysis of the sulfonamide bond (releasing primary sulfonamide).
      
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Sulfonamide structural probes. Journal of Medicinal Chemistry. Link

  • Oliveira, A. S., et al. (2025).[2] New Sulfonamides Derived from Carvacrol: Compounds with High Antibacterial Activity. ResearchGate. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22784, 4-Nitrobenzenesulfonamide. Link(Note: Used for structural comparison of primary vs secondary sulfonamide data).

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for N-(4-Nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Action Required: N-(4-Nitrophenyl)benzenesulfonamide (CAS 1829-81-8) must be treated as Hazardous Organic Waste . Under no circumstances should this compound be disposed of via municipal drains, trash, or evaporation.

Preferred Disposal Method: High-temperature incineration at a licensed hazardous waste facility equipped with flue gas scrubbing (to capture SOₓ and NOₓ emissions).

Critical Safety Warning: As a nitro-substituted sulfonamide, this compound poses risks of toxicity and potential sensitization. Strict segregation from strong oxidizers and reducing agents is mandatory during storage and waste accumulation.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and associated hazards. This compound combines a sulfonamide moiety with a nitro-aromatic group, necessitating precautions against both biological activity and chemical reactivity.

PropertySpecification
Chemical Name This compound
CAS Number 1829-81-8
Molecular Formula C₁₂H₁₀N₂O₄S
Molecular Weight 278.28 g/mol
Physical State Solid (typically off-white to yellow powder)
Hazard Class Irritant / Toxic (Treat as Toxic Organic Solid)
Reactivity Incompatible with strong oxidizers, strong bases, and reducing agents.[1][2][3]
Combustion Products Nitrogen oxides (NOₓ), Sulfur oxides (SOₓ), Carbon oxides (COₓ).[1]

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against unexpected chemical reactions in waste streams.

Segregation Protocol
  • Do Not Mix With: Strong acids (e.g., Nitric acid), strong bases (e.g., Sodium hydroxide), or strong oxidizers (e.g., Peroxides, Permanganates).

  • Waste Stream Category: Segregate into "Solid Organic Waste (Hazardous)" or "Non-Halogenated Organic Solvents" (if dissolved).

  • Container Selection: Use high-density polyethylene (HDPE) or amber glass containers with screw-top lids. Avoid metal containers due to potential corrosion from hydrolysis byproducts.

Labeling Requirements

Every waste container must be labeled immediately upon the first addition of waste.

  • Primary Label: "HAZARDOUS WASTE"

  • Constituents: Clearly print "this compound" (do not use abbreviations or chemical formulas alone).

  • Hazard Checkbox: Mark "Toxic" and "Irritant".

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Reagent (Pure or Residual)
  • Step 1: Don appropriate PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95/P100) if dust generation is likely.

  • Step 2: Transfer the solid material into a dedicated wide-mouth HDPE waste jar.

  • Step 3: If the reagent is in its original container and the container is in good condition, you may place the entire container into a larger secondary waste drum (overpacking), provided it is compatible with other wastes in the drum.

  • Step 4: Seal the container tightly. Wipe the exterior with a damp paper towel (dispose of the towel as solid hazardous waste).

  • Step 5: Request pickup by your facility’s EHS (Environmental Health & Safety) department for incineration.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
  • Step 1: Assess the solvent system.

    • If Organic Solvent (e.g., DMSO, Methanol, DCM): Collect in the appropriate organic waste carboy (Halogenated vs. Non-Halogenated).

    • If Aqueous Buffer:Do not pour down the drain. Collect in a separate "Aqueous Waste with Toxic Organics" container.

  • Step 2: Ensure the pH of the solution is between 5 and 9 to prevent degradation or reaction within the waste container. Neutralize carefully if necessary.

  • Step 3: Label the carboy with all solvents present plus the estimated concentration of this compound.

Scenario C: Empty Container Management
  • Triple Rinse Rule: Containers that held this compound must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Collect all three rinsates as Hazardous Organic Waste (Scenario B).

  • Final Step: Deface the original label. If the container is intact and triple-rinsed, it may be discarded as standard glass trash or recycled, depending on local institutional policy. When in doubt, treat the empty container as hazardous waste.[1][4]

Emergency Spill Response

In the event of a spill, containment is the priority to prevent environmental release.[5]

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Wear gloves, goggles, and a dust mask.

  • Dry Spill: Gently sweep up the powder using a brush and dustpan. Avoid creating dust.[5][6][7][8][9] Place material into a hazardous waste bag or jar.

  • Wet Spill: Absorb with an inert material (vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Decontamination: Clean the surface with a soap and water solution.[5][9] Collect all cleaning materials (sponges, paper towels) as hazardous waste.

Decision Logic for Waste Classification

The following diagram illustrates the decision-making process for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mixture StateCheck->Liquid Dissolved SolidWaste Solid Hazardous Waste (Toxic) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous HalogenCheck Halogenated? Organic->HalogenCheck AqWaste Aqueous Waste (Toxic Organics) Aqueous->AqWaste Yes Yes HalogenCheck->Yes No No HalogenCheck->No HaloWaste Halogenated Organic Waste Incineration FINAL DISPOSAL: High-Temp Incineration HaloWaste->Incineration NonHaloWaste Non-Halogenated Organic Waste NonHaloWaste->Incineration AqWaste->Incineration SolidWaste->Incineration Yes->HaloWaste No->NonHaloWaste

Figure 1: Operational workflow for the classification and routing of this compound waste streams.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 20219, Benzenesulfonamide, N-(4-nitrophenyl)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Fisher Scientific. (2024).[8] Safety Data Sheet: 4-Nitrobenzenesulfonamide. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(4-Nitrophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational standard operating procedure (SOP) for the safe handling of N-(4-Nitrophenyl)benzenesulfonamide (CAS 1829-81-8).[1][2] It is designed for researchers requiring immediate, actionable safety logistics beyond the standard Safety Data Sheet (SDS).[2]

Chemical Profile & Risk Architecture[2]

To select the correct Personal Protective Equipment (PPE), one must understand the specific molecular threats. This compound poses a dual-threat mechanism:

  • The Sulfonamide Moiety: A known sensitizer.[2] Repeated dermal exposure can lead to allergic contact dermatitis or systemic hypersensitivity (e.g., Stevens-Johnson Syndrome-like reactions in rare, extreme cases of high absorption).[1][2]

  • The Nitro-Aromatic Group: Nitro-substituted aromatics are lipophilic.[1][2] They can penetrate the stratum corneum and, upon systemic absorption, potentially induce methemoglobinemia (oxidation of hemoglobin), reducing oxygen transport capacity.

Physical State: Typically a crystalline solid.[2] Critical Hazard: Sensitization (Skin/Respiratory) and potential systemic toxicity via dermal absorption.[2]

Hazard Characterization Table
Hazard ClassGHS CodeOperational Implication
Skin Irritation H315Direct contact causes inflammation; requires barrier protection.[1][2]
Eye Irritation H319Fine dust particles can cause mechanical and chemical corneal damage.[2]
STOT-SE H335Respiratory irritation; dust control (LEV) is mandatory.[1][2]
Sensitization ImpliedStrict isolation: Prevent dust from settling on street clothing to avoid "take-home" exposure.[1][2]

Strategic PPE Selection Matrix

Generic "lab safety" is insufficient for nitro-aromatics.[1][2] The following PPE selection is based on permeation resistance and physical barrier integrity.

Hand Protection: The "Double-Glove" Protocol

Standard: ASTM F739 (Permeation Resistance).[1][2]

  • Primary Layer (Inner): 4 mil Nitrile.[2] Acts as a second skin and sweat barrier.[2]

  • Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile or Laminated Film (Silver Shield®) if handling in organic solvents (DCM, Acetone).[1][2]

  • Rationale: Nitro-aromatics dissolved in organic solvents can permeate standard nitrile in <15 minutes.[1][2] The air gap between two gloves significantly delays breakthrough time.[2]

Respiratory & Body Protection[2][3]
ZoneEquipmentTechnical Specification
Respiratory N95 / P100 Required if handling outside a fume hood (not recommended).[1][2] Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80-100 fpm face velocity.[1][2]
Ocular Chemical Goggles Safety glasses are insufficient for fine powders.[2] Unvented or indirect-vent goggles prevent dust migration to the tear duct.[1][2]
Dermal Tyvek® Lab Coat Disposable Tyvek (polyethylene) is superior to cotton.[2] Cotton fibers trap nitro-aromatic dust, creating a long-term exposure source.[1][2]

Operational Workflow: The "Clean-Loop" System

This protocol utilizes a "Clean-Loop" methodology to ensure that the chemical never leaves the containment zone.[1][2]

Phase A: Preparation & Weighing[1][2]
  • Static Control: Use an ionizing bar or antistatic gun on the weighing boat.[2] Nitro-aromatics are often static-prone; static discharge can disperse toxic dust.[1][2]

  • Barrier Setup: Place a disposable absorbent mat (plastic side down) in the fume hood.[2] This defines the "Hot Zone."[2]

Phase B: Manipulation
  • Solubilization: If dissolving, add solvent slowly to the solid.[2] Never add solid to boiling solvent to prevent aerosolization.[2]

  • Transfer: Use closed-system transfers (cannula or syringe) where possible if the compound is in solution.[2]

Phase C: Decontamination & Doffing

Crucial Step:[2] Most exposures occur after the experiment during PPE removal.[2]

DoffingProtocol Start Experiment Complete Wipe 1. Solvent Wipe (Outer Gloves) Start->Wipe Decon OuterOff 2. Remove Outer Gloves (Inside-Out Technique) Wipe->OuterOff Disposal CoatOff 3. Remove Tyvek Coat (Roll Inward) OuterOff->CoatOff Contain Dust InnerOff 4. Remove Inner Gloves CoatOff->InnerOff Final Barrier Wash 5. Wash Hands (Soap + Cold Water) InnerOff->Wash Hygiene

Figure 1: The "Onion Peel" Doffing Method designed to trap particulate matter inside the discarded PPE layers.[1][2]

Waste Management & Disposal

Classification: Hazardous Organic Waste (Nitrogenous/Halogenated depending on solvent).[2]

  • Solid Waste: Collect contaminated weighing boats, paper towels, and Tyvek sleeves in a dedicated "Solid Hazardous Waste" bag.[2] Label clearly as "Toxic/Sensitizer."[2]

  • Liquid Waste:

    • Do NOT pour down the drain.[2][3][4][5] Nitro compounds are toxic to aquatic life and difficult for municipal water treatment to degrade.[2]

    • Segregate into "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).[1][2]

    • Labeling: Must explicitly list "this compound" to prevent incompatibility in bulk waste consolidation (avoid mixing with strong oxidizers).

Emergency Response Protocols

IncidentImmediate ActionMechanism of Action
Skin Contact Wash with soap and cold water for 15 min.[1][2] Avoid hot water.[2]Hot water opens pores and increases capillary blood flow, accelerating nitro-compound absorption.[1][2]
Eye Contact Flush for 15 min. Lift eyelids.[2]Mechanical removal of particulates.[2]
Spill (Solid) Cover with wet paper towels to suppress dust.[2] Scoop into waste bag.Prevents aerosolization of the powder.[2]
Spill (Liquid) Absorb with vermiculite or sand.[2]Inert absorption.[2] Do not use sawdust (combustible reaction risk with nitro compounds).[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15726, this compound.[1][2] Retrieved from [Link]

  • American Chemical Society (ACS). Runaway Reaction Hazards in Processing Organic Nitro Compounds.[2] Retrieved from [Link]

  • Cleveland Clinic. Sulfonamides (Sulfa Drugs): Allergies and Side Effects.[2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Nitrophenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-Nitrophenyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.